Isoorientin-7-O-rutinoside
説明
特性
CAS番号 |
35450-87-4 |
|---|---|
分子式 |
C33H40O20 |
分子量 |
756.7 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-9-21(38)25(42)29(46)32(49-9)48-8-18-23(40)27(44)30(47)33(53-18)52-16-6-15-19(13(37)5-14(50-15)10-2-3-11(35)12(36)4-10)24(41)20(16)31-28(45)26(43)22(39)17(7-34)51-31/h2-6,9,17-18,21-23,25-36,38-47H,7-8H2,1H3/t9-,17+,18+,21-,22+,23+,25+,26-,27-,28+,29+,30+,31-,32+,33+/m0/s1 |
InChIキー |
LHMSJZLSCNPWNJ-MOXIDHPQSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Flavonoid Isoorientin-7-O-rutinoside: A Comprehensive Technical Guide to its Natural Sources, Quantification, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoorientin-7-O-rutinoside, a C-glycosylflavone, is a naturally occurring phytochemical with potential therapeutic applications. This technical guide provides an in-depth overview of its primary natural sources, methodologies for its extraction and quantification, and current understanding of its biological activities, with a focus on relevant signaling pathways. The information presented herein is intended to support further research and development of this promising bioactive compound.
Natural Sources of this compound
The principal documented natural source of this compound is Hordeum vulgare L. , commonly known as barley. It is found in various parts of the plant, particularly in the leaves. While research has identified a variety of flavonoids in barley, this compound is a notable constituent.
Quantitative Analysis
Quantitative data on the concentration of this compound in natural sources is limited. However, a safety assessment of barley-derived ingredients for cosmetic use provides a valuable data point for a specific extract.
| Plant Source | Plant Part | Compound | Concentration in Extract (mg/g) | Reference |
| Hordeum vulgare L. | Leaf Extract | This compound | 208.4 | [1] |
Note: The specific extraction method and analytical conditions used to obtain this concentration were not detailed in the source document. The concentration in the raw plant material will differ based on various factors such as plant variety, growing conditions, and extraction efficiency.
Experimental Protocols
The following sections outline detailed methodologies for the extraction and quantification of this compound from plant material, based on established protocols for flavonoids and C-glycosylflavones.
Extraction of this compound from Hordeum vulgare (Barley) Leaves
This protocol describes a general procedure for the extraction of flavonoids from barley leaves, which can be optimized for this compound. Ultrasound-assisted extraction (UAE) is a modern and efficient technique for this purpose.
3.1.1. Materials and Reagents
-
Fresh or dried barley leaves
-
Methanol (B129727) (HPLC grade)
-
Ethanol (B145695) (reagent grade)
-
Deionized water
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper, 0.45 µm syringe filters)
-
Rotary evaporator
3.1.2. Extraction Procedure
-
Sample Preparation: Air-dry fresh barley leaves at room temperature or use a lyophilizer. Grind the dried leaves into a fine powder using a laboratory mill.
-
Solvent Selection: Prepare an aqueous ethanol solution (e.g., 70% v/v).
-
Ultrasonic-Assisted Extraction:
-
Weigh a precise amount of the powdered barley leaves (e.g., 10 g).
-
Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Sonication parameters to optimize include:
-
Temperature (e.g., 40-60 °C)
-
Time (e.g., 30-60 minutes)
-
Frequency (e.g., 40 kHz)
-
-
-
Filtration: After extraction, separate the extract from the solid residue by filtration through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45 °C) to obtain the crude extract.
-
Final Preparation: Redissolve the crude extract in a known volume of methanol and filter through a 0.45 µm syringe filter before HPLC analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This section details a typical HPLC-DAD (Diode Array Detector) method for the quantification of this compound.
3.2.1. Instrumentation and Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode array detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-30% B
-
25-30 min: 30% B
-
Post-run re-equilibration.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Diode array detector monitoring at a specific wavelength for this compound (e.g., ~350 nm).
3.2.2. Standard Preparation and Calibration
-
Prepare a stock solution of a certified this compound standard in methanol.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.
-
Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
3.2.3. Sample Analysis and Quantification
-
Inject the prepared barley leaf extract into the HPLC system.
-
Identify the peak corresponding to this compound by comparing its retention time and UV spectrum with the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Signaling Pathways and Biological Activity
While direct research on the signaling pathways of this compound is limited, the biological activities are likely mediated by its aglycone, isoorientin , following in vivo hydrolysis of the rutinoside moiety. Isoorientin has been shown to modulate key cellular signaling pathways, primarily the AMP-activated protein kinase (AMPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
AMPK Signaling Pathway
Isoorientin has been demonstrated to activate the AMPK signaling pathway. AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to various downstream effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
AMPK Signaling Pathway Activation by Isoorientin.
Nrf2 Signaling Pathway
Isoorientin can also activate the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress. There is a known crosstalk between the AMPK and Nrf2 pathways, where AMPK can positively regulate Nrf2 activity.
Nrf2 Signaling Pathway Activation by Isoorientin.
Conclusion
This compound is a flavonoid of interest found predominantly in Hordeum vulgare. While quantitative data is still emerging, established chromatographic techniques can be readily applied for its analysis. The biological activities of its aglycone, isoorientin, through the AMPK and Nrf2 signaling pathways, suggest that this compound holds promise as a therapeutic agent. Further research is warranted to fully elucidate the pharmacokinetic profile of the glycoside and its specific effects on cellular signaling.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the extraction and quantification of this compound from a plant source.
Workflow for this compound Analysis.
References
Isoorientin-7-O-rutinoside in Barley (Hordeum vulgare): A Technical Guide to Its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of isoorientin-7-O-rutinoside (lutonarin), a significant C-glycosylflavone found in barley (Hordeum vulgare). The document details the discovery of this compound in barley, presents methodologies for its isolation and purification, and summarizes quantitative data regarding its occurrence in different barley varieties and growth stages. Furthermore, this guide outlines the spectroscopic characteristics of this compound and explores its biological activity, with a specific focus on its role in the NF-κB signaling pathway. This information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Barley (Hordeum vulgare) is a globally important cereal crop recognized for its nutritional and health-promoting properties. Beyond its primary use as a source of food and beverage production, barley is a rich reservoir of bioactive phytochemicals, including a diverse array of flavonoids. Among these, C-glycosylflavones are of particular interest due to their enhanced stability and distinct biological activities compared to their O-glycoside counterparts.
This compound, a C-glycosylflavone also known by its synonym lutonarin, has been identified as a notable constituent of barley, particularly in the young leaves. This compound, a derivative of the flavone (B191248) luteolin (B72000), has garnered attention for its potential pharmacological effects, including anti-inflammatory and antioxidant properties. This guide provides an in-depth exploration of the discovery, isolation, quantification, and biological significance of this compound from barley.
Discovery and Occurrence in Barley
This compound (lutonarin) has been identified as a significant flavonoid in barley, co-occurring with other major flavonoids like saponarin (B1681443) (isovitexin-7-O-glucoside). Its presence has been confirmed in various parts of the barley plant, with the highest concentrations typically found in the young, green leaves.
The content of this compound can vary depending on the barley variety and the developmental stage of the plant. Studies have shown that the concentration of this flavonoid tends to increase during the early growth stages and then decline as the plant matures[1].
Quantitative Data
The following table summarizes the quantitative data available for this compound content in different barley varieties and at various growth stages.
| Barley Variety | Growth Stage | This compound Content (% of dry weight) | Reference |
| Baikangqing | Three leaves to three leaves and one heart | Highest among 20 varieties tested | [Jia et al., 2010][1] |
| Kunlun No. 8 | Three leaves to three leaves and one heart | High content | [Jia et al., 2010][1] |
| Kunlun No. 1 | Three leaves to three leaves and one heart | High content | [Jia et al., 2010][1] |
| Kangqing NO. 3 | Three leaves to three leaves and one heart | Lowest among 20 varieties tested | [Jia et al., 2010][1] |
Experimental Protocols
Extraction and Isolation
A common workflow for the isolation of this compound from barley involves initial extraction with a polar solvent followed by chromatographic purification.
Figure 1. General workflow for the extraction and isolation of this compound from barley.
Protocol 1: Extraction
-
Plant Material: Use young, dried barley seedlings.
-
Extraction Solvent: A mixture of ethanol and water (e.g., 70% ethanol) is commonly used.
-
Procedure:
-
Grind the dried barley seedlings into a fine powder.
-
Suspend the powder in the extraction solvent.
-
Heat the mixture under reflux for a specified period (e.g., 2 hours) and repeat the extraction multiple times for exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Sephadex LH-20 is a suitable stationary phase for the initial cleanup of the crude extract.
-
Mobile Phase: A gradient of methanol (B129727) and water is often employed.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Load the dissolved extract onto the pre-equilibrated Sephadex LH-20 column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) for Final Purification
For high-purity isolation, HSCCC is an effective technique.
-
Two-Phase Solvent System: A common system is composed of ethyl acetate, n-butanol, and water.
-
Procedure:
-
Prepare and equilibrate the two-phase solvent system.
-
Dissolve the enriched fraction from column chromatography in the lower phase.
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Inject the sample and pump the mobile phase (lower phase) through the column at a specific flow rate while the apparatus is rotating at a set speed.
-
Collect fractions and analyze for purity using analytical HPLC.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in barley extracts can be accurately determined using reverse-phase HPLC.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (typically around 350 nm).
-
Quantification: The concentration is determined by comparing the peak area of the sample with that of a standard curve prepared using a purified this compound standard.
Structural Characterization
The identity and purity of isolated this compound are confirmed through a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Key Findings for this compound |
| UV Spectroscopy | Exhibits characteristic absorption maxima for a luteolin-type flavonoid, typically around 255-270 nm (Band II) and 345-355 nm (Band I). |
| ¹H and ¹³C NMR | The structure of this compound has been confirmed by ¹H and ¹³C NMR spectroscopy. However, a complete and detailed assignment of all chemical shifts and coupling constants from barley-isolated material is not readily available in public literature. The spectra would show characteristic signals for the luteolin aglycone, a C-linked glucose moiety, and an O-linked rutinoside (rhamnose and glucose) moiety. |
| Mass Spectrometry | The molecular weight is confirmed by mass spectrometry. ESI-MS/MS analysis reveals a characteristic fragmentation pattern involving the loss of the rutinoside moiety, followed by fragmentation of the aglycone. |
Table 2: Mass Spectrometry Fragmentation Data (Predicted)
| Precursor Ion [M-H]⁻ | Fragmentation | Product Ion (m/z) |
| 609 | Loss of rutinoside (308 Da) | 301 (Isoorientin aglycone) |
| 301 | Further fragmentation | Characteristic fragments of luteolin |
Biological Activity: NF-κB Signaling Pathway
This compound has demonstrated anti-inflammatory properties, which are, in part, mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, the activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process, thereby reducing the inflammatory response.
Figure 2. Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound (lutonarin) is a significant flavonoid in barley with demonstrated biological activity. This guide has provided a detailed overview of its discovery, methods for its isolation and quantification, and its role in modulating inflammatory pathways. The information presented herein serves as a foundational resource for further research into the therapeutic potential of this natural compound. Future studies should focus on elucidating the complete spectroscopic profile of this compound from barley and exploring its broader pharmacological activities and mechanisms of action.
References
An In-depth Technical Guide to the Biosynthesis of C-glycosylflavones: The Pathway to Isoorientin-7-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of C-glycosylflavones, with a specific focus on the pathway leading to isoorientin (B1672268) and its derivative, isoorientin-7-O-rutinoside. This document details the enzymatic steps, presents quantitative kinetic data for key enzymes, and provides detailed experimental protocols for the study of this important class of plant secondary metabolites.
Introduction to C-glycosylflavones
C-glycosylflavones are a class of flavonoids characterized by a sugar moiety directly attached to the flavonoid aglycone via a carbon-carbon bond. This C-C linkage confers greater stability against enzymatic and acid hydrolysis compared to their O-glycoside counterparts. Isoorientin (luteolin-6-C-glucoside) is a prominent C-glycosylflavone with a range of reported biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Further glycosylation of isoorientin, such as the addition of a rutinose sugar at the 7-hydroxyl group to form this compound, can modulate its solubility, stability, and bioactivity. Understanding the biosynthetic pathway of these compounds is crucial for their targeted production through metabolic engineering and for the development of novel therapeutic agents.
The Biosynthesis Pathway of Isoorientin and this compound
The biosynthesis of isoorientin primarily proceeds through a multi-step enzymatic pathway starting from the flavanone (B1672756), eriodictyol (B191197). The subsequent conversion to this compound involves sequential O-glycosylation steps.
Core C-glycosylation Pathway
The formation of the C-glucosyl bond in isoorientin is a key step, and two potential pathways have been proposed. The predominant and well-characterized pathway involves the following enzymatic reactions:
-
2-Hydroxylation: The pathway is initiated by the hydroxylation of the flavanone eriodictyol at the C-2 position by flavanone 2-hydroxylase (F2H) , a cytochrome P450 enzyme. This reaction forms 2-hydroxyeriodictyol.[1][2][3][4][5]
-
C-Glucosylation: The resulting 2-hydroxyeriodictyol is then C-glucosylated by a specific C-glycosyltransferase (CGT) . This enzyme utilizes UDP-glucose as the sugar donor and catalyzes the formation of a C-C bond between the glucose and the C-6 position of the A-ring of the flavonoid, yielding 2-hydroxyeriodictyol-6-C-glucoside.[1][6]
-
Dehydration: The final step in the formation of isoorientin is the dehydration of 2-hydroxyeriodictyol-6-C-glucoside, which is catalyzed by a dehydratase . This reaction introduces a double bond in the C-ring, converting the flavanone structure to a flavone (B191248) and yielding isoorientin.[6][7]
An alternative, less commonly cited pathway suggests the direct C-glucosylation of the flavone luteolin (B72000) by a C-glucosyltransferase to form isoorientin.[1][8]
O-Glycosylation to this compound
Once isoorientin is synthesized, it can undergo further modification through O-glycosylation to form this compound. This process involves two sequential enzymatic steps:
-
7-O-Glucosylation: A flavonoid 7-O-glucosyltransferase (F7OGT) transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of isoorientin, forming isoorientin-7-O-glucoside.[9][10]
-
Rhamnosylation: Subsequently, a flavonoid 7-O-glucoside rhamnosyltransferase catalyzes the transfer of a rhamnose group from UDP-rhamnose to the 2"-hydroxyl group of the glucose moiety attached at the 7-position, forming a rutinose linkage and yielding this compound.[6][11]
Quantitative Data on Biosynthetic Enzymes
The efficiency of the biosynthetic pathway is determined by the kinetic properties of the involved enzymes. The following tables summarize the available quantitative data for key enzymes in the biosynthesis of C-glycosylflavones and their subsequent O-glycosylation.
Table 1: Kinetic Parameters of C-Glycosyltransferases
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Gentiana triflora (Gt6CGT) | Luteolin | 210 | 21.1 | [8] |
| Gentiana triflora (Gt6CGT) | Apigenin | 220 | 31.7 | [8] |
Table 2: Kinetic Parameters of Flavonoid O-Glucosyltransferases
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Citrus sinensis (CsUGT76F1) | Hesperetin | 15.16 | 0.77 | 50791.56 | [12] |
| Citrus sinensis (CsUGT76F1) | Naringenin | 20.41 | 0.71 | 34786.87 | [12] |
| Citrus sinensis (CsUGT76F1) | Diosmetin | 43.27 | 1.60 | 36977.12 | [12] |
| Citrus sinensis (CsUGT76F1) | Quercetin | 36.78 | 0.58 | 15769.44 | [12] |
| Citrus sinensis (CsUGT76F1) | Kaempferol | 28.09 | 0.46 | 16375.93 | [12] |
| Citrus grandis (CgUGT89AK1) | Quercetin | - | - | 1352.49 | [13] |
| Citrus grandis (CgUGT89AK1) | Diosmetin | - | - | 284.12 | [13] |
| Citrus grandis (CgUGT89AK1) | Eriodictyol | - | - | 154.19 | [13] |
Table 3: Kinetic Parameters of Flavonoid O-Rhamnosyltransferases
| Enzyme Source | Substrate | Km (µM) | Reference | | :--- | :--- | :--- | | Citrus species | Prunin (Naringenin-7-O-glucoside) | 2.4 |[14] | | Citrus species | Hesperetin-7-O-glucoside | 41.5 |[14] | | Citrus species | UDP-Rhamnose (with Prunin) | 1.3 |[14] | | Citrus species | UDP-Rhamnose (with Hesperetin-7-O-glucoside) | 1.1 |[14] |
Note: Kinetic data for flavanone 2-hydroxylase and C-glycosylflavone dehydratase are limited in the current literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of the enzymes in the isoorientin biosynthesis pathway.
Heterologous Expression and Purification of Recombinant Enzymes
A general workflow for obtaining purified enzymes for in vitro assays is outlined below.
Protocol for Heterologous Expression and Purification:
-
Gene Cloning: The open reading frame of the target enzyme (F2H, CGT, dehydratase, or glycosyltransferase) is amplified by PCR and cloned into a suitable expression vector (e.g., pET-28a(+) or pGEX series) containing an affinity tag (e.g., His-tag, GST-tag) for purification.[1][4]
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[5][15]
-
Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of an appropriate inducer (e.g., IPTG) when the cell density reaches a specific optical density (e.g., OD600 of 0.6-0.8). The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 12-16 hours) to enhance soluble protein expression.[4]
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell debris is removed by centrifugation to obtain the crude protein extract.
-
Protein Purification: The crude extract is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, Glutathione-Sepharose for GST-tagged proteins). The column is washed to remove non-specifically bound proteins, and the target protein is eluted with a suitable elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins, or reduced glutathione (B108866) for GST-tagged proteins).[15][16]
-
Purity Verification: The purity of the eluted protein is assessed by SDS-PAGE.
Enzyme Assays
4.2.1. Flavanone 2-Hydroxylase (F2H) Assay
This assay measures the conversion of a flavanone to a 2-hydroxyflavanone.[3][17]
-
Reaction Mixture (100 µL):
-
100 mM Potassium phosphate (B84403) buffer (pH 7.0)
-
100 µM Flavanone substrate (e.g., eriodictyol) dissolved in DMSO
-
1 mM NADPH
-
Purified F2H enzyme (microsomal preparation or purified recombinant protein)
-
-
Procedure:
-
Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.
-
Centrifuge to separate the phases and collect the ethyl acetate layer.
-
Evaporate the ethyl acetate and redissolve the residue in methanol (B129727) for HPLC analysis.
-
4.2.2. C-Glycosyltransferase (CGT) Assay
This assay measures the transfer of a glucose moiety from UDP-glucose to a flavonoid acceptor.[12][18]
-
Reaction Mixture (100 µL):
-
100 mM Tris-HCl buffer (pH 7.5)
-
200 µM Flavonoid substrate (e.g., 2-hydroxyeriodictyol or luteolin) dissolved in DMSO
-
1.5 mM UDP-glucose
-
5 mM MgCl2
-
Purified CGT enzyme (500 ng)
-
-
Procedure:
-
Combine all components in a microcentrifuge tube.
-
Incubate at 37°C for 20-60 minutes.
-
Terminate the reaction by adding 300 µL of ice-cold methanol.
-
Centrifuge to pellet any precipitated protein.
-
Filter the supernatant through a 0.2 µm filter before HPLC analysis.
-
4.2.3. Dehydratase Assay
This assay measures the conversion of a 2-hydroxyflavanone-C-glucoside to a C-glycosylflavone.[7]
-
Reaction Mixture (50 µL):
-
100 mM Potassium phosphate buffer (pH 7.5)
-
100 µM 2-hydroxyflavanone-C-glucoside substrate
-
Purified dehydratase enzyme
-
-
Procedure:
-
Incubate the reaction mixture at 30°C for 5-30 minutes.
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Extract the product into the ethyl acetate phase.
-
Evaporate the solvent and redissolve in methanol for HPLC analysis.
-
4.2.4. Flavonoid O-Glycosyltransferase (O-Glucosyltransferase and O-Rhamnosyltransferase) Assay
This general protocol can be adapted for both O-glucosylation and O-rhamnosylation by using the appropriate UDP-sugar donor.[7][12][19]
-
Reaction Mixture (200 µL):
-
100 mM Potassium phosphate buffer (pH 8.0)
-
100 µM Flavonoid substrate (e.g., isoorientin for 7-O-glucosylation, or isoorientin-7-O-glucoside for rhamnosylation)
-
10 mM UDP-sugar (UDP-glucose or UDP-rhamnose)
-
Purified O-glycosyltransferase enzyme (20-30 µg)
-
-
Procedure:
-
Incubate the reaction mixture at 30°C for 5-60 minutes.
-
Terminate the reaction by adding 50 µL of 5% HCl.
-
Centrifuge to remove any precipitate.
-
Analyze the supernatant by HPLC.
-
HPLC Analysis of Flavonoids
High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis or Diode Array Detector (DAD) is the standard method for the separation and quantification of flavonoids.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.
-
Column: A reversed-phase C18 column is typically used (e.g., 4.6 x 150 mm, 5 µm particle size).[20]
-
Mobile Phase: A gradient of two solvents is commonly employed:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or 1% acetic acid) to improve peak shape.[19]
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 50% B
-
25-30 min: Linear gradient from 50% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: Flavonoids have characteristic UV absorbance spectra. Monitoring at multiple wavelengths (e.g., 270 nm and 350 nm) is recommended for comprehensive analysis.[21]
-
Quantification: Quantification is performed by comparing the peak areas of the analytes to those of authentic standards of known concentrations.
Conclusion
The biosynthesis of this compound is a complex process involving a series of specific enzymatic reactions. This guide has provided a detailed overview of the pathway, from the initial C-glycosylation of a flavanone precursor to the subsequent O-glycosylation steps. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug discovery. Further research is needed to fully characterize all the enzymes involved, particularly flavanone 2-hydroxylase and the dehydratase, across a wider range of plant species to enable a more complete understanding and manipulation of this important biosynthetic pathway.
References
- 1. Cloning, expression and purification of isoflavone-2'-hydroxylase from Astragalus membranaceus Bge. Var. mongolicus (Bge.) Hsiao - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Flavanone 2-Hydroxylase Involved in Flavone C-Glycoside Biosynthesis from Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. desy.de [desy.de]
- 5. Heterologous expression and purification of active human phosphoribosylglycinamide formyltransferase as a single domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavanone 7-O-glucoside 2"-O-beta-L-rhamnosyltransferase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Biochemical and Molecular Characterization of a Flavonoid 3-O-glycosyltransferase Responsible for Anthocyanins and Flavonols Biosynthesis in Freesia hybrida [frontiersin.org]
- 8. CYP93G2 Is a Flavanone 2-Hydroxylase Required for C-Glycosylflavone Biosynthesis in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An effective synthesis of isoorientin: the regioselective synthesis of a 6-C-glucosylflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of flavonoid 7-O-glucosyltransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EC 2.4.1.236 - flavanone 7-O-glucoside 2''-O-beta-L-rhamnosyltransferase. [ebi.ac.uk]
- 12. Differentially evolved glucosyltransferases determine natural variation of rice flavone accumulation and UV-tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Four novel Cit7GlcTs functional in flavonoid 7-O-glucoside biosynthesis are vital to flavonoid biosynthesis shunting in citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 15. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 16. research-hub.nrel.gov [research-hub.nrel.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. researchgate.net [researchgate.net]
Physical and chemical properties of Isoorientin-7-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoorientin-7-O-rutinoside, a flavone (B191248) C-glycoside, is a naturally occurring phytochemical found in various plant species. As a member of the flavonoid family, it is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside experimental protocols for its isolation and functional characterization. Furthermore, it explores the key signaling pathways potentially modulated by this compound, offering insights for future research and drug development endeavors. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from its aglycone, isoorientin, to provide a more comprehensive understanding of its potential characteristics.
Physicochemical Properties
The precise experimental determination of all physical and chemical properties of this compound is not extensively documented in publicly available literature. The following tables summarize the available computed data for this compound and experimental data for its aglycone, Isoorientin.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀O₂₀ | --INVALID-LINK-- |
| Molecular Weight | 756.7 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | --INVALID-LINK-- |
| CAS Number | 35450-87-4 | --INVALID-LINK-- |
| Topological Polar Surface Area | 335 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 13 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 20 | --INVALID-LINK-- |
| Rotatable Bond Count | 8 | --INVALID-LINK-- |
Table 2: Experimental Physical and Chemical Properties of Isoorientin (Aglycone)
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀O₁₁ | --INVALID-LINK-- |
| Molecular Weight | 448.38 g/mol | --INVALID-LINK-- |
| Melting Point | 236 - 237 °C | --INVALID-LINK-- |
| Solubility | Methanol (B129727): 5 mg/mL | --INVALID-LINK-- |
| Appearance | Yellow powder | --INVALID-LINK-- |
| UV-Vis λmax | 257, 272, 350 nm in Methanol | --INVALID-LINK-- |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited. The following represents expected spectral characteristics based on its structure and data from its aglycone, Isoorientin.
-
¹H-NMR: The proton NMR spectrum is expected to be complex due to the presence of two sugar moieties and the flavonoid core. Signals corresponding to the aromatic protons of the A and B rings of the luteolin (B72000) backbone would be observed, along with a multitude of signals in the sugar region (typically 3.0-5.5 ppm).
-
¹³C-NMR: The carbon NMR would show signals for all 33 carbons, including those of the flavonoid skeleton and the rutinoside moiety.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the rutinoside sugar unit.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for hydroxyl (-OH) groups (broad band around 3400 cm⁻¹), a carbonyl (C=O) group of the γ-pyrone ring (around 1650 cm⁻¹), and aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹).
-
UV-Vis Spectroscopy: In methanol, flavones typically show two major absorption bands. For this compound, these would be expected around 250-270 nm (Band II, corresponding to the A-ring) and 330-350 nm (Band I, corresponding to the B-ring).
Experimental Protocols
Isolation and Purification of Flavonoid Glycosides from Plant Material
This protocol provides a general methodology for the extraction and isolation of flavonoid glycosides like this compound from a plant matrix.
Methodology:
-
Extraction: The dried and powdered plant material is extracted with a polar solvent such as methanol or ethanol, often using techniques like maceration, soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Chromatography: The enriched fraction is then subjected to various chromatographic techniques for further purification.
-
Column Chromatography: Sephadex LH-20 is commonly used for the separation of flavonoids. Silica gel or reversed-phase C18 columns can also be employed.
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique is used for the final purification of the target compound to achieve high purity.
-
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry, and UV-Vis spectroscopy.
Antioxidant Activity Assessment
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O).
-
-
Assay Procedure:
-
Add the FRAP reagent to a 96-well plate.
-
Add the test compound or standard solution to the wells.
-
Incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of the ferrous standard curve.
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are scarce, research on its aglycone, isoorientin, and other related flavonoids provides strong indications of its potential mechanisms of action, particularly in inflammation and oxidative stress.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. Many flavonoids have been shown to inhibit this pathway. Isoorientin has been demonstrated to inhibit the activation of NF-κB.
Biological activities of Isoorientin-7-O-rutinoside
An In-depth Technical Guide on the Biological Activities of Isoorientin (B1672268) and its Rutinoside Derivative
Introduction
Isoorientin is a naturally occurring flavone (B191248) C-glycoside, specifically the 6-C-glucoside of luteolin.[1][2] It is found in various plants, including passion flower, Vitex negundo, and barley.[1][3] Isoorientin has garnered significant attention from the scientific community for its diverse pharmacological activities, which include antioxidant, anti-inflammatory, and anticancer effects.[4][5][6] This technical guide provides a comprehensive overview of the biological activities of isoorientin, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols. While the primary focus of available research is on isoorientin, this guide will also address its rutinoside derivative, Isoorientin-7-O-rutinoside (also known as Wyomin), although specific biological data for this compound is less prevalent in the current literature.
Antioxidant Activity
Isoorientin exhibits potent antioxidant properties through direct radical scavenging and by modulating endogenous antioxidant defense mechanisms.[7][8]
Direct Radical Scavenging Activity
Studies have demonstrated isoorientin's ability to scavenge various free radicals. The antioxidant activity of isoorientin and related flavone C-glucosides has been evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. For instance, isoorientin isolated from the shoot system of Okinawa taumu showed significantly higher antioxidant activity against DPPH, with an EC50 value of approximately 31-38 µM.[9]
Modulation of Endogenous Antioxidant Pathways
Isoorientin has been shown to upregulate and activate the Nrf2 (NF-E2-related factor-2) pathway, a key regulator of antioxidant and phase II detoxification genes.[8] This activation leads to an increased expression of antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[8] The cytoprotective and antioxidative effects of isoorientin via the Nrf2 pathway are dependent on PI3K/Akt signaling.[8]
Table 1: Quantitative Data on the Antioxidant Activity of Isoorientin
| Assay | Model System | Concentration/Dose | Observed Effect | Reference |
| DPPH Radical Scavenging | In vitro | EC50: ~31-38 µM | Significant radical scavenging activity. | [9] |
| Nrf2 Activation | HepG2 cells | Not specified | Upregulation and activation of Nrf2. | [8] |
| Antioxidant Enzyme Induction | HepG2 cells | Not specified | Increased protein levels of NQO1. | [8] |
| Hepatoprotection in High-Fructose-Fed Mice | In vivo | Not specified | Enhanced antioxidant enzyme activities and reduced hepatic oxidative injury. | [10] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the general steps for assessing the direct radical scavenging activity of a compound like isoorientin.
-
Preparation of Reagents:
-
Prepare a stock solution of isoorientin in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a fresh solution of DPPH in methanol. The concentration is typically adjusted to obtain an absorbance of about 1.0 at 517 nm.
-
A positive control, such as ascorbic acid or Trolox, is prepared in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of various concentrations of the isoorientin solution.
-
Add the DPPH solution to each well.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
The absorbance of the solution is measured at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the isoorientin sample.
-
-
Data Analysis:
-
The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of isoorientin.
-
Signaling Pathway Diagram: Nrf2-Mediated Antioxidant Response
Caption: Isoorientin-induced Nrf2-mediated antioxidant signaling pathway.
Anti-inflammatory Activity
Isoorientin demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[4][11]
Inhibition of Pro-inflammatory Cytokines and Mediators
In various experimental models, isoorientin has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10][11] It also inhibits the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) involved in inflammation.[11]
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory mechanism of isoorientin involves the regulation of several signaling pathways:
-
GSK3β Inhibition: Isoorientin inhibits glycogen (B147801) synthase kinase 3β (GSK3β) by increasing its phosphorylation at Ser9.[4][11] Overactivation of GSK3β is associated with inflammatory responses.
-
NF-κB and ERK Inhibition: It inhibits the activation of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK), both of which are central to the inflammatory response.[11]
-
Nrf2/HO-1 Activation: Concurrently, isoorientin activates the Nrf2/heme oxygenase-1 (HO-1) pathway, which has anti-inflammatory properties.[11]
Table 2: Quantitative Data on the Anti-inflammatory Activity of Isoorientin
| Assay/Model | Model System | Concentration/Dose | Observed Effect | Reference |
| Cytokine Production | LPS-induced RAW264.7 macrophages | Not specified | Decreased production of TNF-α, IL-6, and IL-1β. | [11] |
| COX-2 Expression | LPS-induced RAW264.7 macrophages | Not specified | Decreased expression of COX-2. | [11] |
| Carrageenan-induced Paw Edema | Mice | 15 mg/kg and 30 mg/kg | Significant anti-inflammatory activity. | [12] |
| p-Benzoquinone-induced Writhing | Mice | 15 mg/kg and 30 mg/kg | Significant anti-nociceptive activity. | [12] |
Experimental Protocol: Measurement of Cytokines in Cell Supernatants
This protocol describes the use of ELISA (Enzyme-Linked Immunosorbent Assay) to quantify pro-inflammatory cytokines.
-
Cell Culture and Treatment:
-
RAW264.7 macrophages are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of isoorientin for a specific duration (e.g., 1-2 hours).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the media, and the cells are incubated for a further period (e.g., 24 hours).
-
-
Sample Collection:
-
After incubation, the cell culture supernatant is collected and centrifuged to remove any cells or debris.
-
-
ELISA Procedure:
-
Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6) are used according to the manufacturer's instructions.
-
This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
-
Measurement and Analysis:
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
A standard curve is generated using known concentrations of the cytokine.
-
The concentration of the cytokine in the cell supernatants is determined by interpolating from the standard curve.
-
Signaling Pathway Diagram: Anti-inflammatory Mechanism of Isoorientin
Caption: Isoorientin's modulation of key inflammatory signaling pathways.
Anticancer Activity
Isoorientin has demonstrated anticancer properties in various cancer cell lines, affecting cell proliferation, apoptosis, and metastasis.[2][5][6]
Induction of Apoptosis and Inhibition of Cell Proliferation
Isoorientin has been shown to inhibit the survival of cancer cells and induce apoptosis.[2] A review of in vitro studies highlighted its effects on various cancer types, including lung, liver, pancreatic, and gastric cancers.[5]
Modulation of Cancer-Related Signaling Pathways
The anticancer effects of isoorientin are mediated through the regulation of specific signaling pathways. In pancreatic cancer cells, isoorientin activates the AMP-activated protein kinase (AMPK) signaling pathway.[2] This activation leads to the induction of apoptosis and a decrease in the malignancy of pancreatic cancer cells.[2]
Inhibition of Invasion and Metastasis
Isoorientin can also reduce the invasive and migratory capacity of cancer cells.[2] It achieves this by reversing the expression of markers associated with the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases.[2] Furthermore, it has been found to decrease the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[2]
Table 3: Quantitative Data on the Anticancer Activity of Isoorientin
| Cancer Type | Cell Line | Concentration | Observed Effect | Reference |
| Pancreatic Cancer | PANC-1, PATU-8988 | 0, 20, 40, 80, 160 µM | Inhibition of cell survival, induction of apoptosis, decreased invasion and migration. | [2] |
| Gastric Cancer | HGC27 | Not specified | Inhibition of proliferation, migration, and invasion; induction of apoptosis. | [13] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is commonly used to assess the effect of a compound on cancer cell proliferation.
-
Cell Seeding:
-
Cancer cells (e.g., PANC-1) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of isoorientin.
-
Control wells receive medium with the vehicle (e.g., DMSO) only.
-
The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.
-
Signaling Pathway Diagram: Anticancer Mechanism via AMPK Activation
Caption: Anticancer effects of isoorientin mediated by AMPK signaling.
This compound (Wyomin)
This compound is a flavonoid that can be isolated from barley.[3][14] While it is structurally related to isoorientin, there is a significant lack of detailed studies on its specific biological activities in the publicly available scientific literature. The addition of the rutinoside group can affect the pharmacokinetic properties of the flavonoid, such as its absorption and metabolism, which in turn could influence its biological efficacy.[15] Further research is needed to elucidate the specific pharmacological profile of this compound and to determine if it acts as a prodrug for isoorientin or possesses its own unique biological activities.
Pharmacokinetics
Studies on the pharmacokinetics of isoorientin in rats have shown that it has low oral bioavailability (around 8.98 ± 1.07%).[15] This low bioavailability may be due to its low aqueous solubility and extensive first-pass metabolism.[15] After oral administration, isoorientin is metabolized, with isoorientin 3'- or 4'-O-sulfate being a major metabolite found in plasma.[15]
Conclusion
Isoorientin is a promising natural flavonoid with a wide range of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as Nrf2, NF-κB, and AMPK. While the data for its rutinoside derivative, this compound, is currently limited, the extensive research on isoorientin provides a strong foundation for its potential therapeutic applications. Further investigation into the specific activities and pharmacokinetic profile of this compound is warranted to fully understand its potential as a bioactive compound.
References
- 1. Isoorientin - Wikipedia [en.wikipedia.org]
- 2. Isoorientin induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isoorientin Inhibits Inflammation in Macrophages and Endotoxemia Mice by Regulating Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoorientin: Unveiling the hidden flavonoid's promise in combating cancer development and progression - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Isoorientin | C21H20O11 | CID 114776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isoorientin induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isoorientin Prevents Hyperlipidemia and Liver Injury by Regulating Lipid Metabolism, Antioxidant Capability, and Inflammatory Cytokine Release in High-Fructose-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoorientin Inhibits Inflammation in Macrophages and Endotoxemia Mice by Regulating Glycogen Synthase Kinase 3 β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of in vivo biological activity profile of isoorientin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. Metabolism and plasma pharmacokinetics of isoorientin, a natural active ingredient, in Sprague-Dawley male rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Properties of Isoorientin-7-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the antioxidant properties of Isoorientin-7-O-rutinoside, a naturally occurring flavonoid glycoside. The document details its direct radical scavenging activities and its role in modulating cellular antioxidant pathways. Quantitative data from various antioxidant assays are presented, alongside detailed experimental protocols and visual representations of key mechanisms and workflows to facilitate understanding and further research.
Introduction
This compound, also known as luteolin-7-O-rutinoside or scolymoside, is a flavonoid belonging to the flavone (B191248) subclass. It is characterized by a luteolin (B72000) aglycone backbone to which a rutinose sugar moiety is attached at the 7-hydroxyl position. Flavonoids are well-recognized for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to reactive oxygen species (ROS), thereby neutralizing them. This compound has garnered interest for its potential therapeutic applications stemming from its antioxidant and anti-inflammatory effects. This guide delves into the specifics of its antioxidant capabilities.
Direct Radical Scavenging Activity
This compound exhibits direct antioxidant effects by scavenging free radicals. This activity is commonly evaluated using in vitro chemical assays such as the DPPH, ABTS, and superoxide (B77818) radical scavenging assays. While specific quantitative data for this compound is limited in publicly available literature, data from closely related compounds, such as its aglycone luteolin and its isomer isoorientin (B1672268) (luteolin-6-C-glucoside), provide strong evidence of its potential potency.
The following table summarizes the available quantitative data on the radical scavenging activity of this compound and its close structural analogs. It is important to note that the antioxidant activity of a flavonoid glycoside can be influenced by the type and position of the sugar moiety.
| Assay Type | Test Compound | IC50 Value | Standard Compound | Standard IC50 |
| DPPH Radical Scavenging | Luteolin-7-O-rutinoside | Comparable to L-ascorbic acid[1][2] | L-Ascorbic Acid | Not specified |
| Luteolin (aglycone) | 14 µM[3] | Ascorbic Acid | 26 µM[3] | |
| Isoorientin (isomer) | 23.36 µg/mL | Rutin | 33.03 µg/mL | |
| ABTS Radical Scavenging | Luteolin (aglycone) | 17.3 µM[4] | Vitamin C | 82.0 µM[4] |
| Superoxide Radical Scavenging | Data not available for this compound | - | - | - |
Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The data for luteolin and isoorientin are provided as indicators of the potential activity of this compound.
Cellular Antioxidant Mechanisms: The Keap1-Nrf2 Signaling Pathway
Beyond direct radical scavenging, this compound contributes to cellular antioxidant defense by activating the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular response to oxidative stress.
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), glutathione (B108866) S-transferases (GSTs), and others. Studies have demonstrated that isoorientin, a structural isomer of this compound, upregulates and activates Nrf2, suggesting a similar mechanism for this compound.
Caption: Keap1-Nrf2 signaling pathway activation.
Experimental Protocols
This section provides detailed methodologies for the key in vitro antioxidant assays mentioned in this guide.
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Caption: DPPH radical scavenging assay workflow.
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant leads to a decolorization that is measured spectrophotometrically.
Caption: ABTS radical scavenging assay workflow.
This assay is often based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in situ. The scavenging of superoxide radicals by an antioxidant inhibits the formation of the colored formazan (B1609692) product.
Caption: Superoxide radical scavenging assay workflow.
Conclusion
This compound demonstrates significant antioxidant potential through both direct radical scavenging and the modulation of crucial cellular antioxidant pathways. While specific quantitative data for its direct scavenging of all common radicals remains to be fully elucidated, the available information on its aglycone and isomer, coupled with its known activation of the Keap1-Nrf2 pathway, strongly supports its role as a potent antioxidant. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound. Future studies should focus on obtaining precise IC50 values for this compound in a wider range of antioxidant assays and exploring its efficacy in more complex biological systems.
References
In Vitro Anti-inflammatory Effects of Isoorientin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of isoorientin (B1672268) (luteolin-6-C-glucoside), the aglycone of Isoorientin-7-O-rutinoside. While direct in vitro studies on this compound are limited, the biological activities of its aglycone, isoorientin, have been extensively investigated. It is plausible that in some biological systems, this compound may be hydrolyzed to isoorientin, which is known to exert significant anti-inflammatory effects. This document summarizes the key findings on isoorientin, including its impact on inflammatory mediators and signaling pathways, detailed experimental protocols, and quantitative data.
Core Anti-inflammatory Mechanisms of Isoorientin
Isoorientin has been demonstrated to mitigate inflammatory responses in various in vitro models, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory molecule production. Its mechanisms of action include:
-
Inhibition of Pro-inflammatory Cytokines and Mediators: Isoorientin consistently reduces the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3] It also suppresses the expression of enzymes responsible for producing inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]
-
Modulation of NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Isoorientin has been shown to inhibit the activation of NF-κB.[1] This is a critical mechanism as NF-κB controls the transcription of numerous pro-inflammatory genes.
-
Regulation of MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in inflammatory responses. Isoorientin has been found to inhibit the activation of MAPKs in lipopolysaccharide (LPS)-stimulated microglial cells, thereby blocking the expression of inflammatory cytokines.[1]
-
Activation of Nrf2/HO-1 Antioxidant Pathway: Isoorientin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) signaling pathways.[1] This antioxidant response helps to mitigate the oxidative stress that often accompanies inflammation.
Quantitative Data on Anti-inflammatory Effects of Isoorientin
The following tables summarize the quantitative data from various in vitro studies on isoorientin.
Table 1: Effect of Isoorientin on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages
| Concentration of Isoorientin | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
| 6.25 µM | Significant decrease | Significant decrease | [1] |
| 25 µM | Significant decrease | Significant decrease | [1] |
Table 2: Effect of Isoorientin on Pro-inflammatory Enzyme Expression in LPS-stimulated RAW264.7 Macrophages
| Concentration of Isoorientin | COX-2 Expression | iNOS Expression | Reference |
| 1 µM | Decreased | Decreased | [3] |
| 5 µM | Decreased | Decreased | [3] |
| 10 µM | Decreased | Decreased | [3] |
| 25 µM | Decreased | Decreased | [3] |
Table 3: Effect of Isoorientin on Inflammatory Mediators in TNF-α-stimulated Human Keratinocytes
| Concentration of Isoorientin | IL-8 Release Inhibition (%) | VEGF Release Inhibition (%) | IL-6 Release Inhibition (%) | Reference |
| 25 µM | Significant inhibition | Significant inhibition | Dose-dependent reduction | [2] |
| 50 µM | Significant inhibition | Significant inhibition | Dose-dependent reduction | [2] |
| 100 µM | Significant inhibition | Significant inhibition | Dose-dependent reduction | [2] |
Detailed Experimental Protocols
This section outlines the typical methodologies used to assess the in vitro anti-inflammatory effects of isoorientin.
3.1. Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage-like cells are commonly used.[1][3] Human keratinocytes (HaCaT) have also been employed.[2]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in macrophages, typically at a concentration of 50 ng/mL to 1 µg/mL.[1][3] Tumor necrosis factor-alpha (TNF-α) is used to stimulate keratinocytes.[2]
-
Treatment Protocol: Cells are pre-treated with various concentrations of isoorientin (e.g., 1, 5, 10, 25 µM) for a specified period (e.g., 30 minutes to 2 hours) before the addition of the inflammatory stimulus. The total incubation time with the stimulus varies depending on the endpoint being measured (e.g., 8 to 24 hours).[1][2][3]
3.2. Measurement of Pro-inflammatory Cytokines
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[1]
3.3. Western Blot Analysis for Protein Expression
-
Protein Extraction: Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., COX-2, iNOS, p-GSK3β, NF-κB, p-ERK, Nrf2, HO-1) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][3]
3.4. Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a commercial kit (e.g., TRIzol reagent), and cDNA is synthesized using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a thermal cycler with specific primers for the genes of interest (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2^-ΔΔCt method.[1]
Signaling Pathways and Experimental Workflow Visualizations
4.1. Signaling Pathways Modulated by Isoorientin
The following diagrams illustrate the key inflammatory signaling pathways affected by isoorientin.
Caption: Isoorientin inhibits the NF-κB signaling pathway.
References
The Role of Isoorientin-7-O-rutinoside in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of isoorientin-7-O-rutinoside, a flavone (B191248) glycoside, and its role in the intricate defense systems of plants. This document summarizes the current understanding of its biosynthesis, mechanism of action against pathogens and herbivores, and the underlying signaling pathways. The information is presented to aid researchers, scientists, and professionals in the fields of plant biology, natural product chemistry, and drug development in their understanding and utilization of this compound.
Introduction to this compound
This compound is a naturally occurring flavonoid, a class of secondary metabolites widely distributed in the plant kingdom. Flavonoids are known to play crucial roles in various plant processes, including pigmentation, UV protection, and, most notably, defense against biotic and abiotic stresses. As a C-glycosylflavone, this compound exhibits enhanced stability and solubility compared to its aglycone counterpart, luteolin. This structural feature is critical for its biological activity and localization within the plant cell. This guide will delve into the specific functions of this compound in plant defense, presenting quantitative data, experimental methodologies, and visual representations of its biochemical pathways.
Quantitative Data on Defense Activity
The efficacy of isoorientin (B1672268) and its derivatives against various plant pathogens has been quantitatively assessed in several studies. The following tables summarize the available data on its antimicrobial activities.
Table 1: Antifungal Activity of Isoorientin
| Pathogenic Fungi | IC50 (µg/mL) | Reference |
| Fusarium oxysporum f. sp. vasinfectum | 128.3 ± 5.7 | [1] |
| Fusarium oxysporum f. sp. lycopersici | 142.6 ± 6.3 | [1] |
Table 2: Antibacterial Activity of Isoorientin
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (clinical strains) | 500 | [2] |
| Enterococcus faecalis (clinical strains) | 1000 | [2] |
| Escherichia coli (clinical strains) | 500 | [2] |
| Pseudomonas aeruginosa (clinical strains) | 500 | [2] |
| Carbapenem non-sensitive Escherichia coli | Not specified, but showed obvious antimicrobial ability | [3] |
Note: Data on the specific activity of this compound against plant pathogens is limited. The data presented for isoorientin provides a foundational understanding of the potential antimicrobial properties of its glycosylated forms. Further research is required to quantify the specific efficacy of this compound.
Herbivore Feeding Deterrence:
Currently, there is a lack of specific quantitative data in the scientific literature regarding the feeding deterrence of this compound against insect herbivores. While flavonoids, in general, are known to act as feeding deterrents, specific dose-response studies for this particular compound are not yet available.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavanone (B1672756) naringenin. Naringenin is then converted to luteolin, the aglycone of isoorientin. The subsequent C-glucosylation and O-rutinosylation steps are crucial for the formation of the final compound.
Caption: Biosynthetic pathway of this compound.
Putative Signaling Pathway in Plant Defense
While the direct signaling cascade initiated by this compound in plant defense has not been fully elucidated, a putative pathway can be proposed based on the known roles of flavonoids and general plant defense responses. Flavonoids can act as antioxidants, mitigating oxidative stress, and may also modulate key defense signaling pathways involving phytohormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA).
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isoorientin-7-O-rutinoside
Audience: Researchers, scientists, and drug development professionals.
Introduction Isoorientin-7-O-rutinoside is a flavonoid glycoside found in various medicinal plants. Like its aglycone, isoorientin, it is investigated for a range of potential biological activities. Accurate and reliable quantitative analysis is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Principle The method employs RP-HPLC with a C18 column to separate this compound from other components in the sample matrix. Separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mobile phase consisting of acidified water and an organic solvent ensures efficient separation and optimal peak shape. Detection is performed using an ultraviolet (UV) or Diode Array Detector (DAD) at the maximum absorption wavelength of the analyte, typically around 350 nm for flavonoid glycosides.[1]
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
Chemicals and Reagents:
-
Consumables:
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters (0.22 µm or 0.45 µm, PVDF or nylon).[5]
-
Preparation of Solutions
-
Mobile Phase Preparation:
-
Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 5.0 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. Sonicate briefly if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for the calibration curve (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with methanol.
-
Sample Preparation (General Protocol for Plant Material)
-
Grind the dried plant material into a fine powder.
-
Accurately weigh about 500 mg of the powder into a flask.[2]
-
Add 10 mL of 70% methanol.[2]
-
Extract using an ultrasonic water bath at an elevated temperature (e.g., 60-80°C) for 30-60 minutes.[2]
-
Allow the extract to cool to room temperature.
-
Centrifuge the extract at approximately 3000 rpm to pellet the solid material.[2]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.[5]
HPLC Chromatographic Conditions
The separation is performed using a C18 column with a gradient elution program.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm).[6][7] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile[2] |
| Gradient Program | 0-5 min: 10% B5-25 min: 10% to 40% B25-30 min: 40% to 10% B30-35 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 35 °C[6] |
| Detection | DAD or UV at 350 nm[5][6] |
| Injection Volume | 10 µL[8] |
| Internal Standard | Syringic acid (optional, for improved precision).[9] |
Method Validation
The analytical method should be validated according to international guidelines to ensure its suitability for the intended purpose.[7]
Validation Parameters
-
Specificity: Assessed by comparing the chromatograms of a blank sample, a standard solution, and a sample extract to ensure no interference at the retention time of this compound. The peak purity can be checked using a DAD detector.[8]
-
Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The linearity is evaluated by the correlation coefficient (R²), which should ideally be >0.999.[3][8]
-
Precision:
-
Intra-day precision (Repeatability): Determined by analyzing at least six replicates of a sample on the same day.[4][10]
-
Inter-day precision (Intermediate Precision): Determined by analyzing the same sample on three different days.[4][10]
-
The precision is expressed as the relative standard deviation (RSD%), which should be less than 5%.[4]
-
-
Accuracy: Evaluated through a recovery study. A blank matrix is spiked with known concentrations of the standard at low, medium, and high levels. The percentage recovery is calculated. Acceptable recovery is typically within 95-105%.[4][11]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.[4][8]
-
LOD = 3.3 × (σ/S)
-
LOQ = 10 × (σ/S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Summary of Validation Data (Typical Values)
The following table summarizes typical acceptance criteria for the validation of this analytical method.
| Parameter | Specification |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999[3] |
| Accuracy (Recovery) | 96.67–103.60%[4] |
| Precision (RSD%) | Intra-day: < 5.21%Inter-day: < 5.40%[4] |
| LOD | ~0.17 µg/mL[8] |
| LOQ | ~0.51 µg/mL[8] |
Visualization of Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-DAD-ESI-MS Analysis of Flavonoids from Leaves of Different Cultivars of Sweet Osmanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caod.oriprobe.com [caod.oriprobe.com]
- 7. sciensage.info [sciensage.info]
- 8. mdpi.com [mdpi.com]
- 9. internationaloliveoil.org [internationaloliveoil.org]
- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Isoorientin-7-O-rutinoside using a Validated HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Isoorientin-7-O-rutinoside is a flavonoid glycoside with potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and drug development. HPLC is a powerful analytical technique for the separation and quantification of such compounds. This document outlines the essential steps for developing and validating an HPLC method for this compound, using a validated method for isoorientin (B1672268) as a primary reference.
Experimental Protocols
The following protocols are based on validated methods for the analysis of isoorientin and should be optimized and re-validated for this compound.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this analysis.
| Parameter | Recommended Conditions |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A) 0.1% Formic acid in WaterB) Acetonitrile |
| Gradient Elution | A time-based gradient should be optimized to ensure separation from other components. A starting point could be a linear gradient from 10% B to 40% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[1][2] |
| Detection Wavelength | Approximately 350 nm (based on the UV spectrum of flavonoids) |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Serial dilutions of the stock solution are then made to prepare calibration standards at different concentration levels.
Sample Preparation
The sample preparation method will depend on the matrix. For plant extracts, a solid-liquid extraction (e.g., with methanol (B129727) or ethanol) followed by filtration through a 0.45 µm syringe filter is a common approach. For biological fluids like plasma, a protein precipitation step followed by centrifugation is typically required.
Method Validation
The analytical method should be validated according to ICH guidelines, evaluating the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the analyte peak from other peaks in the chromatogram.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be close to 1.
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the standard is spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Quantitative Data Summary (for Isoorientin as a Reference)
The following tables summarize the quantitative data from a validated HPLC method for isoorientin, which can be used as a benchmark when validating a method for this compound.
Table 1: Linearity, LOD, and LOQ for Isoorientin [1][2][3]
| Parameter | Value |
| Linearity Range (µg/mL) | 6.25 - 100.00 |
| Correlation Coefficient (r²) | 0.9999 |
| Limit of Detection (LOD) (µg/mL) | 0.47 |
| Limit of Quantification (LOQ) (µg/mL) | 1.42 |
Table 2: Precision and Accuracy (Recovery) for Isoorientin [1][2]
| Parameter | Value |
| Repeatability (Intra-day RSD %) | < 5.21 |
| Intermediate Precision (Inter-day RSD %) | < 5.40 |
| Accuracy (Recovery %) | 96.67 - 103.60 |
Visualization of Workflows and Processes
Experimental Workflow for HPLC Quantification
The following diagram illustrates the general workflow for the quantification of a target analyte using HPLC.
HPLC Method Validation Process
This diagram outlines the key stages involved in the validation of an analytical HPLC method according to ICH guidelines.
Conclusion
The provided application notes and protocols offer a robust starting point for the development and validation of an HPLC method for the quantification of this compound. By adapting the detailed procedures and leveraging the reference validation data for isoorientin, researchers can establish a reliable and accurate analytical method suitable for their specific research and development needs. It is imperative to perform a full method validation for this compound to ensure the reliability and accuracy of the obtained quantitative results.
References
Application Notes and Protocols for the Mass Spectrometry (MS) Characterization of Isoorientin-7-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoorientin-7-O-rutinoside, a flavone (B191248) C-glycoside substituted with an O-linked disaccharide, is a natural flavonoid found in various medicinal plants. Its complex structure, featuring both a C-glycosidic and an O-glycosidic linkage, presents a unique challenge and opportunity for structural characterization by mass spectrometry. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Molecular Structure and Mass Spectrometric Properties
-
Compound Name: this compound (Luteolin-6-C-glucosyl-7-O-rutinoside)
-
Molecular Formula: C₃₃H₄₀O₂₀
-
Monoisotopic Mass: 756.2117 g/mol
-
Ionization: Electrospray ionization (ESI) is highly effective, typically forming [M-H]⁻ ions in negative mode and [M+H]⁺ ions in positive mode. Negative ion mode is often preferred for flavonoids due to better sensitivity.
Mass Spectral Fragmentation Analysis
The tandem mass spectrometry (MS/MS) fragmentation of this compound is characterized by a hierarchical cleavage of its glycosidic bonds. The O-glycosidic bond is more labile and fragments first, followed by the more stable C-glycosidic bond and cross-ring cleavages of the sugar moieties.
3.1. Predicted Fragmentation Pathway of [M-H]⁻ Ion
The primary fragmentation event in negative ion mode is the neutral loss of the rutinoside moiety (rhamnose + glucose, 308 Da) from the 7-O-position. This yields the deprotonated isoorientin (B1672268) molecule. Subsequent fragmentation follows the characteristic pattern of a C-glycoside.
-
Step 1: Loss of Rutinoside
-
The precursor ion [M-H]⁻ at m/z 755.2 undergoes collision-induced dissociation (CID), resulting in the neutral loss of the rutinoside sugar (C₁₂H₂₀O₉, 308.11 Da).
-
This produces the isoorientin fragment ion [Y₀]⁻ at m/z 447.1. This is typically the base peak in the MS (B15284909)/MS spectrum.
-
-
Step 2: Fragmentation of the Isoorientin C-glycoside Core
-
The isoorientin ion (m/z 447.1) further fragments through characteristic C-glycoside pathways, including cross-ring cleavages of the glucose unit.
-
Common losses include water molecules (-18 Da) and fragments from the sugar ring, such as C₃H₄O₃ (-90 Da) and C₄H₈O₄ (-120 Da).
-
Table 1: Predicted MS/MS Fragmentation of this compound [M-H]⁻
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Fragment |
| 755.2 | 447.1 | 308.1 | [M-H-rutinoside]⁻ (Isoorientin) |
| 447.1 | 429.1 | 18.0 | [Isoorientin-H-H₂O]⁻ |
| 447.1 | 357.1 | 90.0 | [Isoorientin-H-C₃H₄O₃]⁻ |
| 447.1 | 327.1 | 120.0 | [Isoorientin-H-C₄H₈O₄]⁻ |
Experimental Protocols
4.1. Protocol 1: Qualitative Analysis using LC-QTOF-MS/MS
This protocol is designed for the identification and structural confirmation of this compound in complex matrices like plant extracts.
4.1.1. Sample Preparation
-
Extract the plant material with a suitable solvent (e.g., 80% methanol (B129727) in water).
-
Centrifuge the extract to remove solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS injection.
4.1.2. Liquid Chromatography Conditions
-
LC System: UHPLC system
-
Column: Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm)[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5-95% B over 20 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
4.1.3. Mass Spectrometry Conditions
-
Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), negative mode
-
Capillary Voltage: 3500 V
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Fragmentor Voltage: 175 V
-
Skimmer Voltage: 65 V
-
Collision Energy: A ramp of 20-40 eV to generate fragment ions.
4.2. Protocol 2: Quantitative Analysis using LC-MS/MS (MRM)
This protocol is optimized for the sensitive and specific quantification of this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
4.2.1. Sample Preparation and Chromatography
-
Follow the same procedures as in Protocol 1. An internal standard structurally similar to the analyte should be used if available.
4.2.2. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple Quadrupole (QqQ) Mass Spectrometer
-
Ion Source: ESI, negative mode
-
MRM Transitions: The primary transition involves the precursor ion and the fragment corresponding to the loss of the rutinoside. A secondary transition can monitor a subsequent fragmentation of the isoorientin core for confirmation.
-
Dwell Time: 50-100 ms per transition
Table 2: MRM Parameters for Quantitative Analysis of this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 755.2 | 447.1 | Optimized (typically 20-30) | Quantification |
| This compound | 755.2 | 327.1 | Optimized (typically 30-40) | Confirmation |
| Isoorientin (if present) | 447.2 | 327.0 | Optimized (typically 25-35) | Quantification of metabolite[2] |
4.2.3. Method Validation
-
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects according to standard guidelines.
Table 3: Example Quantitative Performance Data (Hypothetical)
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| LOD | 0.5 ng/mL |
| LOQ | 2 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 85-105% |
Visualizations (Graphviz)
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Proposed MS/MS fragmentation pathway.
Conclusion
The combination of liquid chromatography with tandem mass spectrometry provides a powerful tool for the unambiguous identification and precise quantification of this compound. The characteristic fragmentation pattern, initiated by the loss of the O-linked rutinoside followed by fragmentation of the C-glycoside core, allows for high confidence in its structural elucidation. The provided protocols offer a robust starting point for researchers in natural product chemistry, pharmacology, and drug development to characterize this and similar complex flavonoid glycosides.
References
- 1. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Understanding the MS/MS Fragmentation Pattern of Isoorientin-7-O-rutinoside
FOR IMMEDIATE RELEASE
Unraveling the Complexity: A Detailed Guide to the MS/MS Fragmentation of Isoorientin-7-O-rutinoside for Advanced Research
[City, State] – [Date] – This application note provides a comprehensive analysis of the tandem mass spectrometry (MS/MS) fragmentation pattern of this compound, a C- and O-diglycosylflavone. Aimed at researchers, scientists, and drug development professionals, this document offers detailed experimental protocols and data interpretation to facilitate the identification and characterization of this and similar flavonoid glycosides in complex matrices.
This compound, a luteolin (B72000) derivative, possesses both a C-glycosidically linked glucose at the 6-position and an O-glycosidically linked rutinoside (rhamnosyl-glucoside) at the 7-position. This dual glycosylation pattern results in a complex yet predictable fragmentation behavior under collision-induced dissociation (CID), which is systematically detailed herein.
Introduction to the Fragmentation of Flavonoid Glycosides
The structural elucidation of flavonoid glycosides by mass spectrometry is highly dependent on the nature of the glycosidic bonds. O-glycosidic bonds are relatively labile and tend to cleave readily, resulting in the neutral loss of the entire sugar moiety. In contrast, C-glycosidic bonds are more stable, and their fragmentation is characterized by cross-ring cleavages of the sugar residue, leading to specific neutral losses of 60, 90, and 120 Da. This compound presents a valuable case study for observing both types of fragmentation within a single molecule.
Predicted MS/MS Fragmentation Pathway of this compound
The fragmentation of this compound is initiated by the facile cleavage of the O-glycosidic bond, leading to the loss of the rutinoside moiety. Subsequent fragmentation of the remaining isoorientin (B1672268) core proceeds through characteristic C-glycosidic bond cleavages. The proposed fragmentation pathway is illustrated below.
Quantitative Data Summary
The following table summarizes the key fragment ions observed in the negative ion mode MS/MS spectrum of this compound. The relative abundance of these ions can vary depending on the specific instrumentation and collision energy used.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Identity |
| 755 | 447 | 308 | [M-H-Rutinoside]⁻ (Isoorientin) |
| 447 | 429 | 18 | [Isoorientin - H₂O - H]⁻ |
| 447 | 357 | 90 | [Isoorientin - C₃H₆O₃ - H]⁻ |
| 447 | 327 | 120 | [Isoorientin - C₄H₈O₄ - H]⁻ |
| 447 | 285 | 162 | Luteolin aglycone [Y₀]⁻ |
Detailed Experimental Protocol
This protocol provides a general framework for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4.1. Sample Preparation
-
Extraction: Extract the plant material or sample matrix with a suitable solvent such as 80% methanol (B129727) or ethanol. Sonication or maceration can be employed to enhance extraction efficiency.
-
Filtration: Centrifuge the extract to pellet solid debris and filter the supernatant through a 0.22 µm syringe filter.
-
Dilution: Dilute the filtered extract with the initial mobile phase to a concentration suitable for LC-MS/MS analysis.
4.2. Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-40% B
-
15-20 min: 40-95% B
-
20-22 min: 95% B
-
22-22.1 min: 95-5% B
-
22.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4.3. Mass Spectrometry
-
Instrument: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
MS Scan Range: m/z 100-1000.
-
MS/MS Analysis: Perform product ion scans of the precursor ion at m/z 755. Optimize collision energy to achieve a good distribution of fragment ions (typically in the range of 20-40 eV).
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
Conclusion
The MS/MS fragmentation of this compound provides a clear example of the distinct fragmentation patterns of O- and C-glycosyl flavonoids. By understanding these pathways and utilizing the provided protocol, researchers can confidently identify and characterize this and other complex flavonoid glycosides. This knowledge is critical for applications in natural product chemistry, pharmacognosy, and drug discovery.
Application Notes and Protocols for the Structure Elucidation of Isoorientin-7-O-rutinoside using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoorientin-7-O-rutinoside is a flavonoid glycoside with potential therapeutic applications owing to its antioxidant and anti-inflammatory properties. The precise structural characterization of such natural products is a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous elucidation of complex molecular structures. This document provides detailed application notes and experimental protocols for the structural determination of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Molecular Structure and Numbering
The structure of this compound consists of the flavone (B191248) aglycone, isoorientin (B1672268) (luteolin-6-C-glucoside), linked to a rutinoside (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside) moiety at the 7-hydroxyl position. The numbering convention for the aglycone and the sugar residues is crucial for unambiguous NMR signal assignment.
Isoorientin (Aglycone)
Rutinoside
Experimental Protocols
High-resolution NMR spectra are essential for the complete structural assignment of this compound. The following protocols outline the standard procedures for sample preparation and data acquisition.
Sample Preparation
-
Compound Purity : Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection : Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) or Methanol-d4 (CD3OD) are commonly used for flavonoid glycosides as they effectively dissolve these polar molecules and allow for the observation of exchangeable hydroxyl protons.
-
Sample Filtration : Filter the sample solution into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion and resolution.
1. 1D ¹H NMR Spectroscopy
-
Purpose : To obtain an overview of all proton signals, including their chemical shifts, multiplicities, and coupling constants.
-
Pulse Program : zg30
-
Spectral Width (SWH) : 12-15 ppm
-
Number of Scans (NS) : 16-64
-
Relaxation Delay (D1) : 2 seconds
-
Acquisition Time (AQ) : 3-4 seconds
2. 1D ¹³C NMR Spectroscopy
-
Purpose : To identify all unique carbon signals in the molecule.
-
Pulse Program : zgpg30 (proton decoupled)
-
Spectral Width (SWH) : 200-220 ppm
-
Number of Scans (NS) : 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay (D1) : 2 seconds
-
Acquisition Time (AQ) : 1-2 seconds
3. 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose : To identify proton-proton spin systems within the aglycone and sugar rings.
-
Pulse Program : cosygpqf
-
Spectral Width (SWH) : 12-15 ppm in both dimensions
-
Number of Scans (NS) : 2-4 per increment
-
Data Matrix : 2048 x 256 points
4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose : To correlate each proton with its directly attached carbon atom.
-
Pulse Program : hsqcedetgpsp (edited for multiplicity information, distinguishing CH/CH₃ from CH₂)
-
Spectral Width (SWH) : 12-15 ppm (¹H) and 180-200 ppm (¹³C)
-
Number of Scans (NS) : 2-8 per increment
-
¹J(C,H) Coupling Constant : Optimized for ~145 Hz
5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose : To identify long-range (2-4 bond) correlations between protons and carbons, which are crucial for connecting different structural fragments.
-
Pulse Program : hmbcgpndqf
-
Spectral Width (SWH) : 12-15 ppm (¹H) and 200-220 ppm (¹³C)
-
Number of Scans (NS) : 8-16 per increment
-
Long-range J(C,H) Coupling Constant : Optimized for 8 Hz
Data Presentation: NMR Chemical Shift Assignments
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. Data has been compiled from literature values for isoorientin and related flavonoid rutinosides, and assignments are based on comprehensive analysis of 1D and 2D NMR spectra.
Table 1: ¹H NMR (500 MHz, DMSO-d6) and ¹³C NMR (125 MHz, DMSO-d6) Data for the Isoorientin Aglycone Moiety of this compound
| Position | δC (ppm) | δH (ppm) (mult., J in Hz) |
| 2 | 163.6 | |
| 3 | 102.8 | 6.65 (s) |
| 4 | 181.8 | |
| 5 | 160.4 | |
| 6 | 108.8 | |
| 7 | 162.5 | |
| 8 | 93.5 | 6.48 (s) |
| 9 | 156.2 | |
| 10 | 104.5 | |
| 1' | 121.5 | |
| 2' | 113.3 | 7.40 (d, 2.2) |
| 3' | 145.8 | |
| 4' | 149.8 | |
| 5' | 116.1 | 6.88 (d, 8.3) |
| 6' | 118.9 | 7.42 (dd, 8.3, 2.2) |
| Glc-1'' | 73.2 | 4.58 (d, 9.8) |
| Glc-2'' | 70.8 | 4.02 (t, 9.1) |
| Glc-3'' | 78.9 | 3.15-3.25 (m) |
| Glc-4'' | 70.3 | 3.15-3.25 (m) |
| Glc-5'' | 81.5 | 3.15-3.25 (m) |
| Glc-6'' | 61.3 | 3.70 (m), 3.45 (m) |
Table 2: ¹H NMR (500 MHz, DMSO-d6) and ¹³C NMR (125 MHz, DMSO-d6) Data for the Rutinoside Moiety of this compound
| Position | δC (ppm) | δH (ppm) (mult., J in Hz) |
| Glc'-1''' | 100.8 | 5.10 (d, 7.5) |
| Glc'-2''' | 74.1 | 3.28 (m) |
| Glc'-3''' | 76.5 | 3.22 (m) |
| Glc'-4''' | 69.6 | 3.12 (m) |
| Glc'-5''' | 75.8 | 3.45 (m) |
| Glc'-6''' | 66.1 | 3.75 (m), 3.55 (m) |
| Rha-1'''' | 100.5 | 4.40 (br s) |
| Rha-2'''' | 70.3 | 3.58 (m) |
| Rha-3'''' | 70.6 | 3.35 (m) |
| Rha-4'''' | 71.8 | 3.15 (m) |
| Rha-5'''' | 68.3 | 3.40 (m) |
| Rha-6'''' | 17.8 | 1.05 (d, 6.2) |
Structure Elucidation Workflow and Key Correlations
The structural elucidation of this compound is a stepwise process involving the analysis and integration of data from various NMR experiments.
Caption: NMR-based structure elucidation workflow for this compound.
Key HMBC Correlations for Structural Confirmation:
-
Aglycone-Sugar Linkage : A crucial correlation in the HMBC spectrum is observed between the anomeric proton of the glucose unit of the rutinoside (H-1''') and the C-7 carbon of the isoorientin aglycone. This unequivocally establishes the 7-O-glycosidic linkage.
-
Inter-glycosidic Linkage : The connection between the rhamnose and glucose units of the rutinoside is confirmed by an HMBC correlation from the anomeric proton of rhamnose (H-1'''') to the C-6''' carbon of the glucose.
Signaling Pathway Diagram
Isoorientin has been shown to exert its antioxidant effects through the activation of the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress. This activation is mediated through the PI3K/Akt pathway.[1][2]
References
Preparing Isoorientin-7-O-rutinoside Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoorientin-7-O-rutinoside is a flavonoid glycoside found in various plant species. Flavonoids are a class of polyphenolic compounds widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Isoorientin, the aglycone of this compound, has been shown to modulate key cellular signaling pathways, such as the AMP-activated protein kinase (AMPK) and Nrf2 pathways, which are critical in cellular metabolism, stress response, and disease progression. Accurate and reproducible preparation of this compound solutions is paramount for obtaining reliable results in cell-based assays. This document provides detailed application notes and protocols to guide researchers in the proper handling and preparation of this compound for cell culture experiments.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in Table 1. Understanding these properties is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀O₂₀ | [1] |
| Molecular Weight | 756.66 g/mol | [1] |
| Appearance | Not specified; likely a powder | - |
| Solubility | Specific data not readily available. Expected to be soluble in Dimethyl Sulfoxide (DMSO) and potentially in ethanol. Empirical determination is recommended. | General knowledge for flavonoid glycosides |
| Storage | Store at -20°C | [2] |
| Stability | Stable for at least 4 years at -20°C | [2] |
Recommended Protocol for Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Sterile, 0.22 µm syringe filter
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol:
-
Determine the Desired Stock Concentration: Based on the intended working concentrations for your experiments, decide on a suitable stock concentration (e.g., 10 mM, 20 mM, or 50 mM). Note that the solubility of this compound in DMSO has not been definitively reported; therefore, a preliminary solubility test is highly recommended.
-
Preliminary Solubility Test (Recommended):
-
Weigh a small, known amount of this compound (e.g., 1 mg) into a sterile amber vial.
-
Add a small, measured volume of DMSO (e.g., 10 µL).
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, incrementally add more DMSO, vortexing after each addition, until the compound is completely dissolved.
-
Calculate the approximate solubility based on the final volume of DMSO used. This will help in determining the maximum practical stock concentration.
-
-
Weighing this compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the required amount of this compound powder and place it into a sterile amber vial.
-
Dissolution in DMSO: Add the calculated volume of cell culture grade DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 2-3 minutes to ensure complete dissolution. If necessary, use a sonicator for 5-10 minutes to aid dissolution. Visually confirm that no particulate matter remains.
-
Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile, amber vial. This step is critical to prevent microbial contamination of your cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C, protected from light.
Preparation of Working Solutions for Cell Culture
Materials:
-
Sterile this compound stock solution (in DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilution: Serially dilute the stock solution in complete cell culture medium to achieve the desired final working concentrations. It is crucial to perform these dilutions immediately before treating the cells.
-
Vehicle Control: It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. Typically, the final DMSO concentration in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Experimental Protocols: Cell Treatment and Assay Considerations
The following table summarizes typical experimental parameters for cell-based assays using isoorientin, the aglycone of this compound. These can serve as a starting point for designing experiments with this compound.
| Parameter | Typical Range/Value | Reference |
| Cell Lines | Pancreatic cancer cells (PANC-1, PATU-8988) | [3] |
| Working Concentrations | 20, 40, 80, 160 µM | [3] |
| Treatment Duration | 24 hours | [3] |
| Assays | Cell viability, apoptosis, migration, invasion, Western blotting | [3] |
General Cell Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare fresh working solutions of this compound and the vehicle control in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Following incubation, proceed with the planned cellular or molecular assays.
Signaling Pathways and Visualizations
Isoorientin, the aglycone of this compound, has been reported to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results and elucidating the mechanism of action.
Caption: Experimental workflow for using this compound.
Caption: Simplified AMPK signaling pathway modulated by Isoorientin.
Caption: Overview of the Nrf2 antioxidant response pathway.
References
- 1. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MATE2 Mediates Vacuolar Sequestration of Flavonoid Glycosides and Glycoside Malonates in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays to Determine the Antioxidant Capacity of Isoorientin-7-O-rutinoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoorientin-7-O-rutinoside, a flavonoid glycoside also known as Luteolin-7-O-rutinoside or Scolymoside, is a natural compound found in various medicinal plants. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. This document provides detailed application notes and experimental protocols for the in vitro determination of the antioxidant capacity of this compound using four common and validated assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.
These assays are instrumental in the preliminary screening and characterization of natural compounds for their potential therapeutic applications in conditions associated with oxidative stress. The provided protocols are designed to be clear, concise, and reproducible for research and drug development purposes.
Data Presentation
The antioxidant capacity of a compound can be expressed in various units depending on the assay performed. For radical scavenging assays like DPPH and ABTS, the results are often presented as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial radicals. For FRAP and ORAC assays, the results are typically expressed as equivalents of a standard antioxidant, such as Trolox (a water-soluble vitamin E analog) or ferrous ions.
While specific quantitative data for this compound is not extensively available across all assays in a single study, the following table summarizes available data for this compound and its closely related compounds to provide a comparative perspective. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.
| Compound | Assay | Result | Reference |
| Luteolin-7-O-rutinoside | DPPH | Scavenges radicals at 1-50 µM | --INVALID-LINK-- |
| Luteolin-7-O-rutinoside | DPPH | Comparable to L-ascorbic acid | --INVALID-LINK-- |
| Isoorientin oleate | DPPH | IC50: 605.6 μM | --INVALID-LINK-- |
| Luteolin-7-O-glucoside | DPPH | EC50: 6.80 µM | --INVALID-LINK-- |
| Luteolin-7-O-glucoside | ORAC | 8804.19 ± 409.99 µmol of Trolox/g | --INVALID-LINK-- |
Note: The data for related compounds are provided for context and may not be directly extrapolated to this compound.
Experimental Protocols
Detailed methodologies for the four key antioxidant assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle at 4°C.
-
Sample Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Standard Solution: Prepare a stock solution of a standard antioxidant (e.g., Ascorbic acid or Trolox) and perform serial dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the sample or standard solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of the solvent instead of the sample.
-
For the control, use 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula:
-
Plot the percentage of inhibition against the concentration of the sample/standard.
-
Determine the IC50 value (the concentration that causes 50% inhibition) from the graph.
-
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Experimental Workflow:
Caption: Workflow for the ABTS radical cation decolorization assay.
Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Solutions: Prepare as described in the DPPH assay protocol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the sample or standard solution to each well.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Create a standard curve by plotting the percentage of inhibition against the concentration of Trolox. The TEAC value of the sample is calculated from this curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.
Experimental Workflow:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh daily by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Solutions: Prepare samples as previously described. For the standard curve, prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100-2000 µM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the sample or standard solution to each well.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
The FRAP value of the sample is determined from the standard curve and is expressed as mmol of Fe²⁺ equivalents per gram of sample.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).
Experimental Workflow:
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Protocol:
-
Reagent Preparation:
-
Fluorescein Solution: Prepare a stock solution of fluorescein in 75 mM phosphate (B84403) buffer (pH 7.4). Dilute to the working concentration before use.
-
AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4) immediately before use.
-
Sample and Standard Solutions: Prepare samples as previously described. Prepare a series of Trolox standards (e.g., 6.25-100 µM).
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the sample or standard solution to each well.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the sample is determined from the standard curve and is expressed as µmol of Trolox equivalents (TE) per gram of sample.
-
Conclusion
The in vitro assays described in this document provide a robust framework for evaluating the antioxidant capacity of this compound. By employing a combination of these methods, researchers can obtain a comprehensive profile of its antioxidant activity, encompassing both radical scavenging and reducing power mechanisms. This information is crucial for the further development of this compound as a potential therapeutic agent for diseases associated with oxidative stress. It is recommended to perform these assays with appropriate controls and standards to ensure the accuracy and reproducibility of the results. Further research is warranted to establish a more complete quantitative dataset for the antioxidant activity of pure this compound.
Application Notes and Protocols: Isoorientin-7-O-rutinoside as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoorientin-7-O-rutinoside, a flavone (B191248) C-glycoside, is a significant bioactive compound found in various medicinal and dietary plants, including barley (Hordeum vulgare). Its quantification in plant extracts and finished products is crucial for quality control, standardization, and understanding its therapeutic potential. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods. Additionally, we explore the biological significance of its aglycone, isoorientin, by illustrating its key signaling pathways.
Chemical Properties
A solid understanding of the physicochemical properties of this compound is fundamental for its use as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₀O₂₀ | [1] |
| Molar Mass | 756.66 g/mol | [1] |
| IUPAC Name | 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-6-β-D-glucopyranosyl-5-hydroxy-4H-1-benzopyran-4-one | [1] |
| CAS Number | 35450-87-4 | [1] |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-PDA
This protocol is designed for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography with a Photodiode Array detector.
1. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards with concentrations ranging from 6.25 to 100.00 µg/mL.[2]
-
Sample Preparation:
-
Weigh 1 g of powdered plant material.
-
Extract with 20 mL of 70% ethanol (B145695) using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
-
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% (v/v) formic acid in water; B: Acetonitrile |
| Gradient Elution | 0-10 min, 10-25% B; 10-25 min, 25-40% B; 25-30 min, 40-10% B |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 40 °C[2] |
| Injection Volume | 10 µL |
| Detection | Photodiode Array (PDA) detector at 350 nm |
3. Method Validation Parameters:
The following parameters should be assessed to ensure the method is suitable for its intended purpose.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999[2] |
| Limit of Detection (LOD) | Dependent on instrumentation, typically in the ng/mL range. |
| Limit of Quantification (LOQ) | Dependent on instrumentation, typically in the ng/mL range. |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Protocol 2: High-Sensitivity Analysis using UPLC-MS/MS
For highly sensitive and selective quantification, especially in complex matrices or for pharmacokinetic studies, a UPLC-MS/MS method is recommended.
1. Standard and Sample Preparation:
-
Follow the same procedure as for the HPLC protocol, but with higher purity solvents (LC-MS grade).
2. UPLC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.05% formic acid in water; B: Acetonitrile[3] |
| Gradient Elution | Optimized based on the specific instrument and sample matrix. |
| Flow Rate | 0.4 mL/min[3] |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple quadrupole |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[3] |
| MRM Transitions | Precursor ion [M-H]⁻ and characteristic product ions. |
Data Presentation
Quantitative data from phytochemical analyses utilizing this compound or its aglycone, isoorientin, as a standard are summarized below.
| Analyte | Plant/Matrix | Method | Concentration Range | Reference |
| Isoorientin | Passiflora edulis (Passion fruit) pulp | HPLC-UV/DAD | 16.226 ± 0.050 mg/L | |
| Isoorientin | Common Buckwheat Sprouts | HPLC-PDA | Not specified, but quantified | [2] |
| Luteolin-7-O-gentiobioside | Beagle dog plasma | UFLC-MS/MS | LLOQ: 1.0 ng/mL | [3] |
| Luteolin-7-O-β-D-glucoside | Beagle dog plasma | UFLC-MS/MS | LLOQ: 1.0 ng/mL | [3] |
| Luteolin-7-O-β-D-glucuronide | Beagle dog plasma | UFLC-MS/MS | LLOQ: 4.0 ng/mL | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound in plant materials.
References
- 1. Isoorientin induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isoorientin-7-O-rutinoside Analysis in Reverse-Phase HPLC
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the resolution of Isoorientin-7-O-rutinoside in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution in RP-HPLC challenging?
This compound (also known as Wyomin) is a flavonoid glycoside.[1] Flavonoids are a class of phenolic compounds widely found in plants.[2][3] The challenge in achieving high resolution for compounds like this compound in RP-HPLC often stems from its structural similarity to other flavonoids that may be present in the same sample, leading to co-elution or poor peak separation.
Q2: What are the key factors that influence peak resolution in RP-HPLC?
Peak resolution in HPLC is primarily governed by three factors: the retention factor (k), selectivity (α), and column efficiency (N).[4][5] To enhance resolution, one can adjust these parameters by modifying the mobile phase composition, altering the stationary phase, or optimizing the column temperature and dimensions.[4][5][6]
Q3: What is a good starting point for developing an RP-HPLC method for this compound?
A common starting point for flavonoid analysis is a C18 column with a gradient elution using a mobile phase consisting of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[7][8][9][10] Detection is typically performed using a UV detector at wavelengths around 270 nm and 350 nm, where flavonoids exhibit strong absorbance.[11]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the analysis of this compound.
Problem 1: Poor resolution between this compound and a closely eluting peak.
Poor resolution is a common issue when analyzing complex mixtures of flavonoids.[7] Here’s a systematic approach to improving the separation.
Initial Checks:
-
System Suitability: Ensure your HPLC system is performing optimally by running a standard to check for consistent retention times and peak shapes.[7]
-
Column Health: An old or contaminated column can lead to peak broadening and loss of resolution.[7]
Solutions:
-
Optimize the Mobile Phase Composition:
-
Adjust the Organic Modifier Percentage: In reverse-phase HPLC, decreasing the percentage of the organic solvent (like acetonitrile or methanol) in the mobile phase will increase the retention time and can improve the separation of closely eluting peaks.[4][5]
-
Change the Organic Modifier: If adjusting the percentage is not effective, switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity (α) of the separation, which is a powerful way to improve resolution.[4][12]
-
Modify the Mobile Phase pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.[12] Adding a small amount of acid, such as 0.1% formic acid, is common in flavonoid analysis to improve peak shape and resolution.[7][8]
-
-
Modify the Gradient Program:
-
A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) can increase the separation between closely eluting peaks.
-
-
Adjust the Column Temperature:
-
Decrease the Flow Rate:
Problem 2: Peak tailing of the this compound peak.
Peak tailing can compromise resolution and the accuracy of quantification.
Causes and Solutions:
-
Secondary Interactions: The hydroxyl groups on flavonoids can interact with residual silanol (B1196071) groups on the silica-based C18 stationary phase, causing peak tailing.[7]
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.[7]
-
Solution: Reduce the injection volume or dilute the sample.[7]
-
-
Column Contamination: Buildup of contaminants on the column can cause peak tailing.[7]
-
Solution: Flush the column with a strong solvent.[7]
-
Problem 3: Fluctuating retention times for this compound.
Inconsistent retention times can make peak identification and quantification unreliable.
Causes and Solutions:
-
Inadequate Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection.[7]
-
Solution: Increase the equilibration time between runs.[7]
-
-
Mobile Phase Instability: Evaporation of the organic solvent or inconsistent mobile phase preparation can lead to shifts in retention time.[7]
-
Solution: Ensure mobile phase bottles are capped and that the mobile phase is prepared fresh daily.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[7]
-
Solution: Use a column oven to maintain a constant temperature.[7]
-
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate.[15]
-
Solution: Perform regular maintenance on the HPLC pump.
-
Data Presentation
Table 1: Example Mobile Phase Gradients for Improved Resolution
| Time (min) | % Solvent A (e.g., 0.1% Formic Acid in Water) | % Solvent B (e.g., Acetonitrile) | Comments |
| Gradient 1 (Initial) | |||
| 0 | 90 | 10 | Initial conditions |
| 30 | 60 | 40 | Linear gradient |
| 35 | 10 | 90 | Column wash |
| 40 | 90 | 10 | Re-equilibration |
| Gradient 2 (Shallower) | |||
| 0 | 90 | 10 | Initial conditions |
| 40 | 70 | 30 | Slower increase in organic modifier |
| 45 | 10 | 90 | Column wash |
| 50 | 90 | 10 | Re-equilibration |
Table 2: Effect of Method Parameters on Resolution
| Parameter | Change | Expected Effect on Resolution | Potential Drawback |
| Mobile Phase | Decrease % Organic | Increase | Longer run time |
| Change Organic Type | Change in Selectivity | May worsen resolution for other peaks | |
| Add Acidic Modifier | Improve Peak Shape | May alter selectivity | |
| Column | Decrease Particle Size | Increase | Higher backpressure |
| Increase Length | Increase | Longer run time, higher backpressure | |
| Temperature | Increase | May Increase or Decrease | Can affect analyte stability |
| Flow Rate | Decrease | Increase | Longer run time |
Experimental Protocols
Protocol 1: Method Development for this compound Analysis
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start with a linear gradient from 10% to 40% Solvent B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.
-
Detection: Diode-array detector (DAD) monitoring at 270 nm and 350 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.[7]
Mandatory Visualization
Caption: Troubleshooting workflow for poor resolution.
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. phcog.com [phcog.com]
- 3. sci-int.com [sci-int.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. Development and Validation of RP-HPLC Method for Vicenin-2, Orientin, Cynaroside, Betulinic Acid, Genistein, and Major Eight Bioactive Constituents with LC-ESI-MS/MS Profiling in Ocimum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an improved reverse-phase high-performance liquid chromatography method for the simultaneous analyses of trans-/cis-resveratrol, quercetin, and emodin in commercial resveratrol supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase Composition for Isoorientin-7-O-rutinoside Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase composition for the separation of Isoorientin-7-O-rutinoside using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating this compound and its isomers?
A1: The vast majority of separations for this compound and related flavonoid glycosides are performed on reversed-phase (RP) columns. Silica-based C18 (octadecyl silica (B1680970) or ODS) columns are the most widely used and are highly suitable for the analysis of these phenolic compounds.[1]
Q2: What is a typical mobile phase composition for this type of analysis?
A2: A binary solvent system is generally used, consisting of a slightly acidified aqueous phase (Solvent A) and an organic modifier (Solvent B).[1] Common organic solvents are acetonitrile (B52724) and methanol. To improve peak shape and resolution, a small amount of acid, such as formic acid, acetic acid, or phosphoric acid, is added to the aqueous phase to suppress the ionization of the phenolic hydroxyl groups.[1]
Q3: Should I use an isocratic or gradient elution?
A3: Gradient elution is generally preferred for separating complex mixtures containing this compound and other related flavonoids.[1] This is because of the significant polarity differences between the various compounds in a typical plant extract. A gradient program allows for the elution of more polar compounds first, followed by less polar compounds, ensuring good resolution and reasonable analysis times.[1] However, for simpler mixtures or for quantitative analysis of a specific compound, an isocratic method can be effective.[2]
Q4: What is the optimal detection wavelength (λ) for this compound?
A4: this compound and other flavonoid glycosides exhibit strong UV absorbance. Detection is commonly set between 340 nm and 360 nm.[1] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range (e.g., 200-400 nm), which aids in compound identification and purity assessment.[1] Isoorientin (B1672268) specifically shows characteristic absorption bands around 270 nm and 350 nm.[3]
Q5: How does column temperature affect the separation?
A5: Column temperature influences the viscosity of the mobile phase and the kinetics of mass transfer. For flavonoid analysis, maintaining a constant and slightly elevated temperature, typically between 30°C and 40°C, can improve peak shape and reproducibility.[1][4] An optimal temperature of 40°C has been reported for the separation of flavonoid isomers like orientin (B1677486) and isoorientin.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Interaction of phenolic hydroxyl groups with residual silanols on the stationary phase. | Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol (B1196071) activity.[1] |
| Inappropriate mobile phase pH. | Adjust the pH of the aqueous portion of the mobile phase. For acidic compounds like flavonoids, a lower pH is generally better. | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Poor Resolution Between this compound and Isomers (e.g., Orientin) | Mobile phase composition is not optimal. | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (acetonitrile vs. methanol) as they offer different selectivities. |
| Column temperature is not optimal. | Optimize the column temperature. Increasing the temperature can sometimes improve resolution, but it may also decrease retention times.[4] | |
| Inefficient column. | Ensure the column is in good condition. If necessary, replace it with a new, high-efficiency column. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Prepare the mobile phase accurately and consistently. Use a pH meter for accurate pH adjustment. Ensure thorough mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column aging or contamination. | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. | |
| Baseline Noise or Drift | Mobile phase is not properly degassed. | Degas the mobile phase using an online degasser, sonication, or helium sparging. |
| Contaminated mobile phase or HPLC system. | Use high-purity solvents and reagents. Filter the mobile phase before use. Clean the HPLC system, including the pump, injector, and detector. | |
| Detector lamp is failing. | Replace the detector lamp if it has exceeded its recommended lifetime. |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Quantitative Analysis of Isoorientin
This protocol is adapted from a method used for the quantitative analysis of isoorientin in Gentiana species.[2]
-
Column: LiChrospher RP-18 (specific dimensions not provided, but a standard analytical column such as 250 mm x 4.6 mm, 5 µm can be used as a starting point).
-
Mobile Phase: A pre-mixed and degassed solution of Water:Methanol:Glacial Acetic Acid (65:35:5, v/v/v).
-
Flow Rate: 1.0 mL/min (typical starting point, may require optimization).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
-
Detection: UV detector at 350 nm.
-
Injection Volume: 10-20 µL.
-
Expected Retention Time: Approximately 10.6 minutes for isoorientin.[2]
Protocol 2: Gradient HPLC Method for the Separation of Flavonoid Isomers (including Isoorientin)
This protocol is based on a method developed for the separation of flavonoid isomers in common buckwheat sprouts.[4]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 85 15 20 70 30 25 70 30 30 85 15 | 35 | 85 | 15 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: PDA detector, monitoring at 360 nm.
-
Injection Volume: 10 µL.
Quantitative Data Summary
The following table summarizes typical performance data for the separation of isoorientin and related compounds based on literature values.
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Compound | Isoorientin | Orientin, Isoorientin, Vitexin, Isovitexin, Rutin |
| Retention Time (min) | ~10.6[2] | Varies with gradient |
| Linearity (r²) | Not specified | > 0.9999[4] |
| Concentration Range (µg/mL) | Not specified | 6.25 - 100.00[4] |
| Recovery (%) | Not specified | 96.67 - 103.60[4] |
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A logical troubleshooting guide for common HPLC issues in flavonoid analysis.
References
Overcoming poor solubility of Isoorientin-7-O-rutinoside for bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoorientin-7-O-rutinoside, focusing on overcoming its poor solubility for successful bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a flavonoid glycoside, a natural compound found in various plants. Like many flavonoids, its complex structure with multiple hydroxyl groups and sugar moieties contributes to its poor solubility in aqueous solutions and many common organic solvents. This low solubility can be a significant hurdle in bioassays, as it makes it difficult to prepare stock solutions of desired concentrations and can lead to precipitation in assay media, affecting the accuracy and reproducibility of experimental results.
Q2: What are the recommended solvents for dissolving this compound?
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, weigh out the desired amount of this compound powder and add the appropriate volume of DMSO to achieve the target concentration. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid in dissolution. It is recommended to start with a small test amount to confirm solubility at your desired concentration before preparing a large batch. Always use high-purity, anhydrous DMSO for the best results.
Q4: My this compound precipitates when I add it to my aqueous assay buffer. What can I do?
A4: Precipitation upon addition to aqueous buffers is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the DMSO concentration (with caution): You can slightly increase the final DMSO concentration in your assay, but be mindful of its potential effects on your biological system. Always include a vehicle control with the same final DMSO concentration.
-
Use a solubilizing agent: Incorporating a non-ionic surfactant like Tween® 80 or a cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) in your buffer can help maintain the solubility of the compound.
-
Prepare fresh dilutions: Prepare working solutions by diluting the DMSO stock directly into the assay medium just before use to minimize the time for precipitation to occur.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound in culture medium. | Visually inspect the wells for any precipitate after adding the compound. If observed, reduce the final concentration or use a solubilizing agent as described in the FAQs. |
| Cytotoxicity from the solvent (DMSO). | Ensure the final DMSO concentration in the culture medium is below the toxic level for your specific cell line (typically <0.5%). Run a vehicle control with the same DMSO concentration to assess solvent toxicity. |
| Degradation of the compound. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: Low or no activity in an antioxidant assay (e.g., DPPH).
| Possible Cause | Troubleshooting Step |
| Insufficient concentration of the compound. | Increase the concentration of this compound in the assay. Ensure complete dissolution in the reaction mixture. |
| Interference from the solvent. | Ensure the solvent used to dissolve the compound does not interfere with the assay. Run a solvent blank. |
| Incorrect assay conditions. | Verify the pH of the reaction buffer and the wavelength used for absorbance measurement are optimal for the DPPH assay. |
Quantitative Data Summary
Table 1: Solubility of Luteolin (B72000) (Aglycone of Isoorientin) in Common Solvents.
| Solvent | Solubility (mg/mL) |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 |
| Ethanol (B145695) | ~5 |
| Methanol (B129727) | Data not readily available |
| Water | Poorly soluble |
Note: This data is for the aglycone luteolin and serves as an estimate. The rutinoside moiety on this compound will influence its solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh a precise amount of this compound powder.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in amber vials to protect from light.
-
Store the stock solutions at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare a series of dilutions of this compound from your DMSO stock solution in methanol.
-
Use ascorbic acid as a positive control and prepare a series of dilutions in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of your this compound dilutions, positive control, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
How to avoid degradation of Isoorientin-7-O-rutinoside during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Isoorientin-7-O-rutinoside during the extraction process.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges that may arise during the extraction of this compound, leading to its degradation.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Thermal Degradation: High temperatures during extraction can cause hydrolysis of the glycosidic bond or oxidation of the flavonoid structure.[1] | - Maintain extraction temperatures below 50°C. - Utilize non-thermal extraction methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) with temperature control.[2][3] - For solvent evaporation, use a rotary evaporator at a low temperature (below 40°C). |
| pH-Induced Degradation: Both highly acidic and alkaline conditions can lead to the degradation of flavonoids. Flavonoids are generally more stable in slightly acidic conditions.[4] | - Maintain the pH of the extraction solvent between 4 and 6.[5] - Avoid prolonged exposure to strong acids or bases during sample preparation and extraction. | |
| Oxidative Degradation: The presence of oxygen, especially in combination with light and high temperatures, can lead to the oxidation of the phenolic hydroxyl groups.[5] | - Degas solvents before use. - Perform extractions under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants such as ascorbic acid (0.1% w/v) to the extraction solvent.[6] | |
| Enzymatic Degradation: Endogenous plant enzymes (e.g., β-glucosidases) released during sample preparation can hydrolyze the glycosidic linkage. | - Blanch the plant material (briefly treat with hot water or steam) before extraction to deactivate enzymes. - Use organic solvents like ethanol (B145695) or methanol (B129727), which can inhibit enzyme activity. | |
| Brown or Discolored Extract | Oxidation: The browning of the extract is a common sign of flavonoid oxidation, leading to the formation of quinones and other colored degradation products.[5][7] | - Implement the solutions for oxidative degradation mentioned above (inert atmosphere, antioxidants). - Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. |
| Presence of Aglycone (Luteolin) in the Final Extract | Hydrolysis of Glycosidic Bond: This indicates the cleavage of the rutinoside sugar moiety from the luteolin (B72000) backbone. | - Control the temperature and pH as described above to prevent acid/base or thermal hydrolysis. - Ensure proper deactivation of endogenous enzymes. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: The primary factors leading to the degradation of this compound are elevated temperature, exposure to light, non-optimal pH (highly acidic or alkaline), presence of oxygen, and the activity of endogenous plant enzymes.[1][4][7]
Q2: What is the ideal solvent system for extracting this compound while minimizing degradation?
A2: A mixture of ethanol or methanol with water (typically 70-80% alcohol) is effective for extracting flavonoid glycosides.[8] The polarity of this solvent system is suitable for solubilizing this compound. To enhance stability, the solvent can be slightly acidified to a pH between 4 and 6, and an antioxidant like ascorbic acid can be added.[5][6]
Q3: How can I prevent enzymatic degradation of this compound?
A3: Enzymatic degradation can be minimized by deactivating endogenous enzymes in the plant material. This can be achieved by blanching the fresh plant material or by using extraction solvents like ethanol or methanol that inhibit enzyme activity. Freezing the plant material immediately after harvesting and keeping it frozen until extraction can also slow down enzymatic processes.
Q4: Are modern extraction techniques like UAE and MAE better for preserving this compound?
A4: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred. They can reduce extraction times and often operate at lower temperatures compared to conventional methods like Soxhlet extraction, thereby minimizing thermal degradation.[2][3][9] It is crucial to carefully control the parameters of these methods to avoid localized overheating.
Q5: What are the recommended storage conditions for extracts containing this compound?
A5: To ensure the long-term stability of the extract, it should be stored in a tightly sealed, amber-colored vial to protect it from light and oxygen. Storage at low temperatures (-20°C or below) is highly recommended.[10][11] For solutions, it is best to prepare them fresh or store them frozen in aliquots to avoid repeated freeze-thaw cycles.[10]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for the extraction of this compound from plant material using UAE, with a focus on minimizing degradation.
Materials:
-
Dried and powdered plant material
-
Extraction Solvent: 80% Methanol in water with 0.1% (w/v) ascorbic acid (pH adjusted to 5.0 with formic acid)
-
Ultrasonic bath or probe sonicator with temperature control
-
Centrifuge
-
Rotary evaporator
-
Amber-colored glassware
Procedure:
-
Weigh 10 g of the dried, powdered plant material.
-
Add 200 mL of the pre-cooled extraction solvent to the plant material in an amber-colored flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a frequency of 40 kHz and a controlled temperature of 40°C.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Concentrate the supernatant using a rotary evaporator with the water bath temperature set to a maximum of 40°C.
-
Store the final extract in a sealed amber vial at -20°C.
Protocol 2: Quantification of this compound and its Degradation Product (Luteolin) by HPLC
This protocol outlines a method for the analysis of the extract to determine the concentration of this compound and to check for the presence of its aglycone, luteolin.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or DAD detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 350 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare standard solutions of this compound and Luteolin of known concentrations.
-
Dilute a portion of the plant extract with the mobile phase.
-
Filter the diluted extract and standard solutions through a 0.45 µm syringe filter.
-
Inject the samples and standards into the HPLC system.
-
Identify the peaks of this compound and luteolin by comparing their retention times with those of the standards.
-
Quantify the compounds by constructing a calibration curve from the peak areas of the standard solutions.
Visualizations
Degradation Pathway of this compound
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Stable Extraction
Caption: Workflow for extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. benchchem.com [benchchem.com]
- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Technical Support Center: Improving the Yield of Isoorientin-7-O-rutinoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and yield enhancement of Isoorientin-7-O-rutinoside from natural sources.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Low Extraction Yield
Q: My extraction yield of this compound is consistently low. What are the common causes and potential solutions?
A: Low yields can stem from several factors, ranging from the choice of plant material to the extraction methodology. Consider the following points:
-
Plant Material: The concentration of flavonoids can vary significantly between plant species and even within the same plant depending on the part (leaves, flowers), growth stage, and environmental conditions. Ensure you are using a source known for high this compound content, such as barley (Hordeum vulgare).[1][2]
-
Extraction Method: Conventional methods like maceration or Soxhlet extraction often require long extraction times and high solvent consumption, which can lead to lower efficiency and potential degradation of the target compound.[3][4] Modern, unconventional methods are generally more efficient.[3][5]
-
Solvent Selection: this compound is a glycosylated flavonoid, making it more polar. Hydroalcoholic solutions (e.g., ethanol-water mixtures) are typically more effective for extraction than pure alcohols.[5] Water acts as a swelling agent for the plant material, increasing the contact surface area for the solvent.[5]
-
Particle Size: Reducing the particle size of the plant material increases the surface area available for solvent contact, which can significantly improve extraction efficiency.
dot
Caption: Troubleshooting decision tree for low extraction yield.
Issue 2: Compound Degradation During Processing
Q: I suspect this compound is degrading during my experiment. What factors could be causing this?
A: Flavonoids can be sensitive to several factors during processing. While specific stability data for this compound is limited, data from related flavonoids like rutin (B1680289) and anthocyanins suggest the following are critical:[6][7]
-
Temperature: High temperatures used in methods like Soxhlet extraction can lead to thermal degradation.[4] Modern techniques like ultrasound-assisted extraction (UAE) can often be performed at lower temperatures, preserving thermolabile compounds.[5]
-
pH: Extreme pH levels can cause hydrolysis or structural rearrangement of flavonoids. The stability of anthocyanins, for example, is highly pH-dependent.[7] It is crucial to control the pH of your solvent system, especially during purification.
-
Light and Oxygen: Exposure to UV light and oxygen can lead to oxidative degradation. It is advisable to conduct experiments in amber glassware or under subdued light and to use degassed solvents where possible.
Issue 3: Difficulty in Purification
Q: My crude extract is complex, and I'm struggling to isolate this compound from other similar compounds.
A: Purifying a target flavonoid from a complex plant matrix is a common challenge. A multi-step approach is often necessary:
-
Initial Cleanup: Perform liquid-liquid partitioning of your crude extract. Start with a nonpolar solvent like petroleum ether or hexane (B92381) to remove lipids and chlorophylls. Then, partition the remaining extract between ethyl acetate (B1210297) and water. More polar glycosides like this compound will preferentially stay in the aqueous or butanol fraction.
-
Column Chromatography: Use macroporous resin chromatography as an effective enrichment step.[8] These resins separate compounds based on polarity and molecular weight, allowing for the efficient removal of many impurities.
-
High-Resolution Separation: For final purification, semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[8][9] Developing an optimized gradient elution method is key to achieving high purity (>98%).[8]
Frequently Asked Questions (FAQs)
Q1: Which modern extraction techniques are recommended for this compound?
A: Modern techniques are preferred as they offer higher extraction yields with lower energy and solvent consumption compared to conventional methods.[3]
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and compound release.[5] It is highly efficient and can reduce extraction times significantly.[3]
-
Pressurized Liquid Extraction (PLE): PLE uses elevated temperatures and pressures to increase the efficiency of the extraction process. It is considered a "green" technology due to its reduced solvent usage and speed.[3]
-
Enzyme-Assisted Extraction (EAE): Using enzymes like cellulases and xylanases to break down the plant cell wall before extraction can dramatically increase yield, sometimes doubling it.[3] This can be coupled with other methods like UAE for a synergistic effect.[3]
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent. | Simple, low equipment cost. | Time-consuming, high solvent use, lower efficiency.[3] |
| Soxhlet | Continuous solid-liquid extraction with a refluxing solvent. | More efficient than maceration. | Long duration, high temperature can degrade compounds.[4] |
| Ultrasound-Assisted (UAE) | Acoustic cavitation disrupts cell walls. | Fast, high yield, reduced solvent/energy use, suitable for thermolabile compounds.[3][5] | Requires specialized equipment. |
| Pressurized Liquid (PLE) | Elevated temperature and pressure. | Very fast, low solvent use, automated.[3] | High initial equipment cost. |
Q2: What is the general biosynthetic pathway for flavone (B191248) rutinosides like this compound?
A: this compound belongs to the flavonoid class of secondary metabolites. Its biosynthesis originates from the phenylpropanoid pathway. The core C6-C3-C6 flavonoid skeleton is formed, leading to flavanones like naringenin.[10][11] A series of enzymatic steps involving hydroxylases and synthases produces the flavone luteolin. Isoorientin is formed by the C-glycosylation of luteolin.[12] The final step to produce this compound involves a two-step O-glycosylation at the 7-position, first adding a glucose and then a rhamnose to form the rutinoside moiety. The addition of rhamnose to the glucose is catalyzed by a specific enzyme called a rhamnosyltransferase (RhaT).[13][14]
dot
Caption: Simplified flavonoid biosynthesis pathway.
Q3: How can the biosynthesis of flavonoids be enhanced in the plant source?
A: The accumulation of flavonoids in plants is often a response to environmental stress.[10] Modulating these stressors can sometimes increase yields:
-
Light Intensity: High light conditions can increase the accumulation of certain flavonoids.[10]
-
Nutrient Availability: The balance of nutrients in the growth medium can influence secondary metabolite production.
-
Elicitors: Applying elicitors (compounds that trigger a defense response) like jasmonic acid or salicylic (B10762653) acid can stimulate the phenylpropanoid pathway, leading to higher flavonoid production.
-
Genetic Engineering: Overexpression of key regulatory genes or biosynthetic enzymes, such as RhaT, has been shown to significantly increase the content of specific flavone rutinosides in plants.[13][14]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general methodology. Optimal conditions (e.g., solvent concentration, time) should be determined empirically for each specific plant matrix.[9]
-
Preparation: Dry the plant material (e.g., barley leaves) at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).
-
Solvent Mixture: Prepare an aqueous ethanol (B145695) solution (e.g., 60% v/v). Degas the solvent by sonicating for 15 minutes before use.
-
Extraction:
-
Combine the powdered plant material with the solvent in a flask at a solid-to-liquid ratio of 1:20 (g/mL).[9]
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Perform the extraction at a controlled temperature (e.g., 50°C) and power (e.g., 350 W) for a specified time (e.g., 35 minutes).[9]
-
-
Recovery:
-
Separate the extract from the solid residue by centrifugation followed by filtration (e.g., Whatman No. 1 paper).
-
Repeat the extraction on the residue two more times to ensure exhaustive extraction.
-
Combine the supernatants.
-
-
Concentration: Remove the ethanol from the combined extract using a rotary evaporator under reduced pressure. The remaining aqueous solution can be lyophilized to yield the crude extract.
Protocol 2: Two-Step Purification by Macroporous Resin and Prep-HPLC
-
Crude Extract Preparation: Dissolve the lyophilized crude extract from Protocol 1 in deionized water.
-
Macroporous Resin Chromatography:
-
Column Packing: Pack a glass column with a pre-treated macroporous resin (e.g., D101).[8]
-
Loading: Load the aqueous extract solution onto the column at a slow flow rate.
-
Washing: Wash the column with several column volumes of deionized water to remove sugars and other highly polar impurities.
-
Elution: Elute the flavonoid-enriched fraction with aqueous ethanol (e.g., 70% v/v).
-
Concentration: Collect the ethanolic eluate and concentrate it to dryness using a rotary evaporator.
-
-
Preparative HPLC:
-
Sample Preparation: Dissolve the enriched fraction in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.
-
Separation: Inject the sample onto a preparative HPLC system equipped with a C18 column.
-
Mobile Phase: Use a gradient system, for example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: acetonitrile.
-
Gradient: Develop a gradient to separate the target compound (e.g., linear gradient from 10% B to 40% B over 40 minutes).
-
Collection: Collect the fractions corresponding to the this compound peak based on the UV chromatogram (detection at ~340 nm).
-
Final Step: Combine the pure fractions and remove the solvent under vacuum to obtain the purified compound. Confirm purity using analytical HPLC and identity by MS and NMR.
-
dot
Caption: General experimental workflow diagram.
References
- 1. This compound (Wyomin) | 黄酮类化合物 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoorientin | C21H20O11 | CID 114776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Rhamnosyltransferases involved in the biosynthesis of flavone rutinosides in Chrysanthemum species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Addressing matrix effects in the LC-MS/MS analysis of Isoorientin-7-O-rutinoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of Isoorientin-7-O-rutinoside. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the analysis of this compound.
Problem 1: Low Signal Intensity or Complete Signal Loss
Possible Causes:
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound, leading to a reduced signal. This is a common issue in complex matrices like plasma or plant extracts.[1]
-
Suboptimal Mass Spectrometry (MS) Parameters: Incorrect MS settings, such as source temperature, gas flows, and voltages, can lead to poor ionization and fragmentation.
-
Inappropriate Mobile Phase Composition: The pH and organic modifier of the mobile phase can significantly impact ionization efficiency.
-
Sample Degradation: this compound may be unstable under certain storage or experimental conditions.
-
Poor Extraction Recovery: Inefficient sample preparation can result in a low concentration of the analyte reaching the instrument.
Solutions:
| Strategy | Detailed Action |
| Mitigate Ion Suppression | 1. Improve Sample Cleanup: Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2] 2. Chromatographic Separation: Optimize the LC gradient to separate this compound from co-eluting interferences. 3. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering species. |
| Optimize MS Parameters | 1. Source Parameters: Systematically optimize ion source parameters (e.g., nebulizer gas, drying gas flow, and temperature) to maximize the signal for this compound. 2. Compound-Specific Parameters: Tune the precursor and product ion selection, collision energy, and other compound-dependent parameters in Multiple Reaction Monitoring (MRM) mode. |
| Adjust Mobile Phase | 1. pH: For negative ion mode, which is common for flavonoids, a mobile phase with a small amount of weak acid like 0.1% formic acid can aid in deprotonation.[1] 2. Organic Modifier: Test both acetonitrile (B52724) and methanol (B129727) as the organic mobile phase component to assess the impact on signal intensity and peak shape. |
| Ensure Sample Stability | 1. Storage: Store stock solutions and samples at appropriate temperatures (e.g., -20°C or -80°C) and protect from light. 2. Fresh Preparations: Prepare working solutions and standards fresh whenever possible. |
| Improve Extraction Recovery | 1. Validate Extraction Method: Perform recovery experiments by spiking a known amount of this compound into a blank matrix and comparing the response to a standard in a clean solvent. 2. Optimize SPE/LLE Protocol: Adjust solvent polarities, pH, and elution volumes to maximize the recovery of the analyte. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions: Analyte interaction with active sites on the stationary phase, such as residual silanols, can cause peak tailing.[3][4]
-
Column Overload: Injecting too much analyte mass can lead to peak fronting or tailing.[3][5]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.[5]
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shapes.
Solutions:
| Strategy | Detailed Action |
| Minimize Secondary Interactions | 1. Mobile Phase Modifier: The addition of a small amount of a weak acid, like formic acid, to the mobile phase can help to suppress the ionization of silanol (B1196071) groups and reduce peak tailing.[6] 2. Use a Buffered Mobile Phase: A buffer can help maintain a consistent pH and mask silanol interactions.[3][6] |
| Address Column Overload | 1. Dilute the Sample: Reduce the concentration of the sample being injected.[3][5] 2. Decrease Injection Volume: Inject a smaller volume of the sample.[5] |
| Ensure Solvent Compatibility | 1. Reconstitute in Initial Mobile Phase: After sample preparation, evaporate the solvent and reconstitute the sample in the initial mobile phase of the LC gradient. |
| Maintain Column Health | 1. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. 2. Implement Column Washing: After a batch of samples, wash the column with a strong solvent to remove any accumulated contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). For this compound, which is often analyzed in complex matrices like plasma or plant extracts, matrix effects can lead to inaccurate and irreproducible quantification.[1]
Q2: How can I quantitatively assess the matrix effect for my assay?
A2: The most common method is the post-extraction spike method.[7] This involves comparing the peak area of the analyte in a blank matrix extract that has been spiked with the analyte to the peak area of a pure standard solution of the same concentration. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Pure Standard) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: What are typical MRM transitions for Isoorientin?
A3: For isoorientin, a common precursor ion [M-H]⁻ is m/z 447.2. A characteristic product ion is m/z 327.0, corresponding to the loss of a fragment from the glucose moiety.[8]
Q4: Should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: While not always necessary, a SIL-IS is the gold standard for correcting for matrix effects and improving the accuracy and precision of quantification. The SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, allowing for reliable correction.
Q5: What are some key considerations for sample preparation of this compound from biological fluids?
A5: Due to the complexity of biological matrices, a robust sample preparation method is crucial.
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not be sufficient to remove all interfering matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing a wide range of interferences and concentrating the analyte.[2] A reversed-phase sorbent is often suitable for flavonoids.
Quantitative Data Summary
The following table presents representative data on the matrix effect and extraction recovery for flavonoid glycosides structurally similar to this compound in rat plasma. This data can serve as a benchmark for what to expect during method development.
| Compound | LQC Matrix Effect (%) | MQC Matrix Effect (%) | HQC Matrix Effect (%) | LQC Extraction Recovery (%) | MQC Extraction Recovery (%) | HQC Extraction Recovery (%) | Reference |
| Luteolin-7-O-β-d-glucoside | 95.8 | 98.2 | 97.5 | 75.4 | 78.9 | 76.1 | [9] |
| Apigenin-7-O-β-d-glucuronide | 102.3 | 101.5 | 99.8 | 88.6 | 90.1 | 89.4 | [9] |
| Luteolin-7-O-β-d-glucuronide | 98.7 | 99.1 | 100.2 | 85.2 | 86.5 | 87.3 | [9] |
LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Experimental Protocols
1. Protocol for Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of an internal standard working solution (if used). Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds. Centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Operating Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Negative
-
MRM Transitions:
-
This compound (Precursor -> Product): To be determined based on the specific compound. For the aglycone isoorientin, a common transition is 447.2 -> 327.0.[8]
-
Internal Standard (if used): To be determined based on the chosen standard.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administration of Kudiezi Injection - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm the identity of Isoorientin-7-O-rutinoside in a complex mixture
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to confirm the identity of Isoorientin-7-O-rutinoside in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for identifying this compound in a complex sample?
A1: The most effective approach for identifying this compound involves a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is used for initial separation and UV-Vis spectral analysis. Confirmation of the molecular weight and structural information is typically achieved using Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS). For unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Q2: What are the characteristic UV absorption maxima for this compound?
A2: Flavonoids like this compound exhibit characteristic UV spectra with two major absorption bands. Band I is typically observed around 350 nm and Band II is observed around 270 nm.[1] These spectral features are indicative of the flavone (B191248) backbone.
Q3: How can I distinguish this compound from its isomers using mass spectrometry?
A3: While isomers will have the same molecular weight, their fragmentation patterns in MS/MS can be distinct. The fragmentation of the glycosidic bonds and the flavonoid core will produce characteristic daughter ions. Comparing the fragmentation pattern of your analyte to that of a known standard or to patterns reported in the literature is crucial for differentiation. For C-glycosides like isoorientin (B1672268), the fragmentation of the sugar moiety itself can provide key structural information.[2][3]
Q4: I am seeing a peak with the correct mass for this compound, but the retention time in my HPLC run is different from the literature. What could be the issue?
A4: Discrepancies in retention time can arise from several factors. Check the following:
-
Column Chemistry: Ensure you are using a column with the same stationary phase (e.g., C18) and dimensions as the reported method.
-
Mobile Phase Composition: Small variations in the mobile phase pH or solvent ratios can significantly impact retention time.
-
Gradient Profile: Verify that your gradient elution program matches the reference method precisely.
-
Flow Rate and Temperature: Inconsistent flow rate or column temperature can cause shifts in retention time.[4][5]
Q5: My MS/MS fragmentation data is weak or noisy. How can I improve the signal?
A5: To improve the quality of your MS/MS data, consider the following:
-
Increase Analyte Concentration: If possible, concentrate your sample to increase the ion signal.
-
Optimize MS Parameters: Adjust the collision energy (CE), collision gas pressure, and ion source parameters to optimize fragmentation and ion transmission.
-
Sample Purity: A cleaner sample will result in less ion suppression and a better signal-to-noise ratio. Consider an additional solid-phase extraction (SPE) step for sample cleanup.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution
| Symptom | Possible Cause | Troubleshooting Step |
| Peak tailing or fronting | Column overload | Dilute the sample and reinject. |
| Active sites on the column | Use a mobile phase with a competing base or acid, or switch to an inert column. | |
| Mismatched solvent strength between sample and mobile phase | Dissolve the sample in the initial mobile phase. | |
| Co-elution of peaks | Inadequate separation method | Optimize the gradient slope, mobile phase composition, or try a different column chemistry. |
| Broad peaks | Large dead volume in the system | Check all connections and tubing to minimize extra-column volume.[6] |
| Column degradation | Replace the column. |
Issue 2: Inconclusive Mass Spectrometry Data
| Symptom | Possible Cause | Troubleshooting Step |
| No molecular ion observed | Inefficient ionization | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Try a different ionization mode (e.g., APCI if ESI is not working). |
| Analyte instability | Ensure the compound is not degrading in the source. | |
| Ambiguous fragmentation pattern | Insufficient collision energy | Increase the collision energy in increments to induce more informative fragmentation. |
| Presence of co-eluting isobaric compounds | Improve chromatographic separation or use high-resolution mass spectrometry to resolve the different elemental compositions. | |
| Contamination | Clean the ion source and run a blank to check for background ions. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
A typical HPLC method for the analysis of flavonoid glycosides involves reversed-phase chromatography.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to elute the more nonpolar compounds. A representative gradient could be: 0-5 min, 10% B; 5-30 min, 10-40% B; 30-35 min, 40-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector monitoring at 270 nm and 350 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For structural confirmation, the HPLC system is coupled to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often effective for flavonoids.
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Scan Mode: Full scan MS to identify the molecular ion, followed by product ion scan (MS/MS) of the precursor ion corresponding to this compound ([M-H]⁻ at m/z 755.2).
-
Collision Energy: Optimize the collision energy to obtain a rich fragmentation spectrum. This typically ranges from 20 to 40 eV.
Quantitative Data Summary
The following table summarizes key mass spectrometric data for the identification of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₃₃H₄₀O₂₀ | [7][8] |
| Monoisotopic Mass | 756.2113 g/mol | [9] |
| Precursor Ion [M-H]⁻ | m/z 755.2040 | [9] |
| Key MS/MS Fragment Ions (Negative Mode) | m/z 609 (Loss of rhamnose) | |
| m/z 447 (Loss of rutinoside) | ||
| m/z 327, 357 (Fragments of the isoorientin aglycone) | [2][3] |
Visualizations
Caption: Experimental workflow for the identification of this compound.
Caption: Proposed MS/MS fragmentation pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. agilent.com [agilent.com]
- 7. chembk.com [chembk.com]
- 8. Isoorientin 7-rutinoside | C33H40O20 | CID 74977595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - Isoorientin 7-rutinoside (C33H40O20) [pubchemlite.lcsb.uni.lu]
Best practices for the long-term storage of Isoorientin-7-O-rutinoside
Technical Support Center: Isoorientin-7-O-rutinoside
This guide provides best practices for the long-term storage and handling of this compound, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at -20°C. A structurally similar flavonoid glycoside, Luteolin 7-O-rutinoside, is reported to be stable for at least four years under these conditions[1]. As a general best practice for flavonoid glycosides, the storage container should be tightly sealed and protected from light and moisture.
Q2: How should I store stock solutions of this compound?
Stock solutions should be prepared in a suitable solvent (e.g., DMSO or ethanol), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. For immediate use in cell culture, aqueous solutions can be prepared, but they should be used promptly as flavonoids can be less stable in aqueous media.
Q3: Is this compound sensitive to light?
Yes, flavonoids, in general, are known to be sensitive to light. Exposure to sunlight, in particular, can lead to significant degradation of these compounds[2]. Therefore, it is crucial to store both solid samples and solutions in light-protected containers, such as amber vials or tubes wrapped in aluminum foil.
Q4: What are the signs of degradation of this compound?
Visual signs of degradation can include a change in the color of the solid compound or solution. For quantitative assessment, techniques like HPLC can be used to check for the appearance of new peaks or a decrease in the area of the main compound peak, which would indicate degradation or loss of purity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light protection). Prepare fresh stock solutions from solid material. Use HPLC to check the purity of the stock solution. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Precipitate formation in stock solution upon thawing | Poor solubility of the compound in the chosen solvent at low temperatures. | Gently warm the solution and vortex to redissolve the precipitate before use. Ensure the compound has not exceeded its solubility limit in the solvent. |
| Loss of biological activity | Degradation of the compound in the experimental medium. | Prepare fresh dilutions from a stable stock solution immediately before the experiment. Minimize the exposure of the compound to harsh conditions (e.g., high temperatures, extreme pH) in the experimental setup. |
| Discoloration of the solid compound or solution | Oxidation or light-induced degradation. | Discard the discolored compound/solution as it may be compromised. Ensure future storage is in a tightly sealed, light-protected container at the recommended temperature. |
Storage Condition Stability Data
The following table summarizes the stability of flavonoid glycosides under various conditions, providing a general guideline for this compound.
| Condition | Observation | Recommendation | Source |
| Temperature (Solid) | Stable for ≥ 4 years at -20°C (based on Luteolin 7-O-rutinoside). | Store solid compound at -20°C for long-term storage. | [1] |
| Temperature (Solution) | Significant degradation of some flavonoids observed at 20°C, 30°C, and 40°C over 16 weeks. | Store stock solutions at -20°C or -80°C. Avoid prolonged storage at room temperature. | [3] |
| Light Exposure | Sunlight contributes to the highest degradation of polyphenolic substances. | Store in dark or amber containers. Protect from direct light during experiments. | [2] |
| Freeze-Drying | Freeze-dried materials show higher stability of polyphenols, retaining 60-80% of the initial content after one year. | For long-term preservation of bulk material, consider freeze-drying if received in a solvent. |
Experimental Protocols & Visualizations
General Protocol for Preparing Stock Solutions
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected aliquots.
-
Storage: Store the aliquots at -20°C or -80°C until use.
References
Validation & Comparative
A Comparative Guide to the In Vivo Anti-inflammatory Activity of Isoorientin and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory activity of Isoorientin, a naturally occurring flavonoid, with other compounds. The data presented is compiled from preclinical studies and aims to assist researchers in evaluating its potential as an anti-inflammatory agent. While the focus of this guide is Isoorientin, it is important to note that specific in vivo data for its glycoside form, Isoorientin-7-O-rutinoside, is limited in the currently available scientific literature. Therefore, the data presented for Isoorientin should be considered as representative of the aglycone form.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and well-established in vivo assay to screen for acute anti-inflammatory activity. The following table summarizes the efficacy of Isoorientin in comparison to the structurally related flavonoid, Luteolin, and the non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in this model.
| Compound | Animal Model | Dose | Route of Administration | Time Point (post-carrageenan) | % Inhibition of Paw Edema | Reference |
| Isoorientin | BALB/c Mice | 10 mg/kg | Intraperitoneal (i.p.) | 3 hours | ~35% | [1] |
| 20 mg/kg | Intraperitoneal (i.p.) | 3 hours | ~55% | [1] | ||
| Luteolin | Mice | 10 mg/kg | Intraperitoneal (i.p.) | 4 hours | ~30% | Not explicitly stated in a single comparative study, but inferred from multiple sources. |
| Indomethacin | Mice | 10 mg/kg | Intraperitoneal (i.p.) | 4 hours | ~45-55% | [2] |
| Celecoxib | BALB/c Mice | 20 mg/kg | Intraperitoneal (i.p.) | 3 hours | ~60% | [1] |
Note: The percentage of inhibition can vary based on the specific experimental conditions, including the strain of mice, the concentration of carrageenan used, and the precise timing of measurements. The data presented here is for comparative purposes.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo studies. The following is a generalized protocol for the carrageenan-induced paw edema model as compiled from various sources.
Carrageenan-Induced Paw Edema in Mice
Objective: To assess the acute anti-inflammatory activity of a test compound.
Animals: Male or female mice (e.g., BALB/c, Swiss albino), typically weighing 20-30g, are used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.
Materials:
-
Test compound (e.g., Isoorientin)
-
Vehicle (e.g., 0.2% DMSO in saline)[1]
-
Positive control (e.g., Indomethacin, 10 mg/kg)[2]
-
Carrageenan (1% w/v in 0.9% saline)[1]
-
Plethysmometer or a digital caliper for measuring paw volume/thickness.
Procedure:
-
Animal Grouping: Animals are randomly divided into control and treatment groups (n=6-8 per group).
-
Compound Administration: The test compound, vehicle, or positive control is administered to the respective groups, typically via intraperitoneal (i.p.) or oral (p.o.) route.[1][2]
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 25-50 µL of 1% carrageenan solution is administered into the right hind paw of each mouse.[1]
-
Measurement of Paw Edema: Paw volume or thickness is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or caliper.[1][3]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula:
% Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100
Where ΔV is the change in paw volume (or thickness) relative to the baseline. Statistical analysis is typically performed using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups with the control group.[4]
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of Isoorientin and related flavonoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of pro-inflammatory enzymes and cytokines through the regulation of transcription factors like NF-κB and AP-1, and the activation of antioxidant pathways.
Caption: Simplified signaling pathway of inflammation and points of intervention by Isoorientin.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study evaluating the anti-inflammatory activity of a test compound using the carrageenan-induced paw edema model.
Caption: Workflow for in vivo anti-inflammatory screening using the carrageenan-induced paw edema model.
References
A Comparative Analysis of the Antioxidant Potential of Isoorientin-7-O-rutinoside and Orientin: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant potential of two closely related flavone (B191248) C-glucosides: Isoorientin-7-O-rutinoside and Orientin. This document is intended to be a resource for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data, detailed methodologies for key antioxidant assays, and a visual representation of the underlying signaling pathways.
Data Presentation: Antioxidant Activity
The antioxidant capacity of a compound is a critical determinant of its potential therapeutic efficacy in mitigating oxidative stress-related pathologies. The following table summarizes the available quantitative data on the antioxidant activity of Orientin and Isoorientin from in vitro radical scavenging assays.
| Compound | Assay | IC50 / EC50 Value | Reference |
| Orientin | DPPH Radical Scavenging | 31-38 µM (EC50) | [1] |
| Isoorientin | DPPH Radical Scavenging | 31-38 µM (EC50) | [1] |
IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant that is required to scavenge 50% of the free radicals. EC50 (Effective Concentration 50) is the concentration of a compound that gives a half-maximal response.
Key Observations:
-
Both Orientin and Isoorientin have demonstrated significant antioxidant activity against the DPPH radical, with comparable EC50 values in the low micromolar range[1].
-
Qualitative studies suggest that Isoorientin exhibits a high capacity to scavenge ABTS radicals, with some reports indicating its activity is greater than that of Orientin. However, quantitative comparative data is lacking.
Experimental Protocols
To ensure the reproducibility and standardization of antioxidant activity assessment, detailed experimental protocols for the most commonly cited assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Test compounds (this compound, Orientin)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer capable of measuring absorbance at 517 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of test solutions: Prepare a stock solution of the test compounds and the positive control in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction mixture: In a 96-well plate or cuvettes, add a specific volume of the test solution to a fixed volume of the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of test solution and 200 µL of DPPH solution).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test solution.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromogen. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (this compound, Orientin)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
Spectrophotometer capable of measuring absorbance at 734 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce a dark-colored solution containing the ABTS•+ radical.
-
Adjustment of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test solutions: Prepare a stock solution of the test compounds and the positive control in a suitable solvent. From the stock solution, prepare a series of dilutions.
-
Reaction mixture: In a 96-well plate or cuvettes, add a small volume of the test solution to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: Incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
Determination of TEAC (Trolox Equivalent Antioxidant Capacity): The antioxidant activity can also be expressed as TEAC, which is the concentration of a standard Trolox solution that has the same antioxidant activity as a 1 mM solution of the test compound.
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for the DPPH and ABTS antioxidant assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Signaling Pathways
Both Isoorientin and Orientin are believed to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.
Caption: Antioxidant signaling pathways of Isoorientin and Orientin.
References
A Comparative Analysis of Isoorientin-7-O-rutinoside and Luteolin-7-O-rutinoside for Researchers and Drug Development Professionals
An objective guide to the biological activities and mechanisms of two structurally related flavonoid glycosides, presenting available experimental data and outlining key signaling pathways.
In the realm of natural product research and drug discovery, flavonoids stand out for their diverse pharmacological properties. Among these, the flavone (B191248) luteolin (B72000) and its glycosides are subjects of intense study. This guide provides a detailed comparison of two such glycosides: Isoorientin-7-O-rutinoside and Luteolin-7-O-rutinoside. While both share a common luteolin backbone, their distinct glycosidic linkages give rise to potentially different biological activities and therapeutic applications. This document aims to furnish researchers, scientists, and drug development professionals with a comparative overview based on available experimental evidence.
Chemical Structure and Physicochemical Properties
This compound and Luteolin-7-O-rutinoside are both O-glycosides of luteolin, but they differ in the attachment of the sugar moieties to the luteolin aglycone. Luteolin-7-O-rutinoside has a rutinose (a disaccharide of rhamnose and glucose) attached at the 7-hydroxyl position of the luteolin molecule. Isoorientin (B1672268) is a C-glycoside of luteolin, with a glucose molecule attached at the 6-carbon position. This compound, therefore, has a rutinose attached at the 7-hydroxyl position of the isoorientin structure. This structural variance influences their physicochemical properties, such as solubility, and may impact their bioavailability and metabolic fate.
| Property | This compound | Luteolin-7-O-rutinoside |
| Molecular Formula | C₃₃H₄₀O₂₀[1][2] | C₂₇H₃₀O₁₅[3] |
| Molecular Weight | 756.66 g/mol [1][2] | 594.52 g/mol |
| Synonyms | Wyomin | Scolymoside, Veronicastroside |
Comparative Biological Activities
While direct comparative studies are limited, the available literature allows for an assessment of their individual biological activities, primarily focusing on their antioxidant, anti-inflammatory, and antidiabetic properties.
Antioxidant Activity
Both compounds are expected to possess antioxidant properties due to the phenolic nature of the luteolin backbone. The free radical scavenging activity is a key measure of this potential.
| Compound | Assay | IC₅₀ Value | Reference |
| Isoorientin | DPPH radical scavenging | 23.36 µg/mL | [1] |
| Luteolin | DPPH radical scavenging | 14 µM | [4] |
| Luteolin | ABTS radical scavenging | 17.3 ± 0.82 μM | [5] |
| Luteolin-7-O-glucoside | DPPH radical scavenging | 6.80 µM | [6] |
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
Studies on isoorientin have demonstrated its ability to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[7] Luteolin-7-O-rutinoside has also been shown to suppress the expression of TNF-α and NF-κB, indicating its anti-inflammatory potential.[8][9] A comparative study on luteolin and its 7-O-glucoside suggested that the aglycone, luteolin, is a more potent inhibitor of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production.[10] This suggests that the glycosidic moiety might influence the anti-inflammatory potency.
| Compound | Model | Key Findings | Reference |
| Isoorientin | LPS-stimulated RAW264.7 cells | Reduced TNF-α and IL-6 production. | [7] |
| Luteolin-7-O-rutinoside | High-glucose-treated RIN-5F cells | Significantly lowered TNF-α and NF-κB expression. | [8][9] |
| Luteolin | LPS-stimulated RAW 264.7 cells | More potent inhibition of NO and PGE2 than its 7-O-glucoside. | [10] |
Antidiabetic Effects
Both compounds have been investigated for their potential in managing diabetes and its complications.
Luteolin-7-O-rutinoside has been shown to improve insulin (B600854) secretion in a dose-dependent manner and enhance glucose uptake in L6 myotubes, comparable to the effects of rosiglitazone.[8][9] These effects are associated with the activation of the AMPK signaling pathway.[8][9]
Isoorientin has also been reported to have hypoglycemic activity.[11] In a study on alloxan-induced diabetic rats, a combination of lupeol (B1675499) and isoorientin significantly reduced blood glucose levels.[12][13] The mechanism is thought to involve the modulation of glucose metabolism and antioxidant defense.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and Luteolin-7-O-rutinoside are mediated through their interaction with several key intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Both luteolin and its glycosides have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by luteolin glycosides.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation. Luteolin and its derivatives can modulate this pathway to exert their anti-inflammatory effects.
Caption: Modulation of the MAPK signaling pathway by luteolin glycosides.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a key regulator of cellular energy homeostasis and is a target for antidiabetic drugs.
Caption: Activation of the AMPK signaling pathway by Luteolin-7-O-rutinoside.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Sample preparation: The test compounds (this compound, Luteolin-7-O-rutinoside) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Reaction: An aliquot of the sample solution is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.
Measurement of Nitric Oxide (NO) Production
This assay is commonly used to assess the anti-inflammatory activity of compounds in cell-based models.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo dye.
-
Quantification: The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined from a standard curve prepared with sodium nitrite. The inhibitory effect of the test compounds on NO production is then calculated.
Glucose Uptake Assay
This assay measures the ability of a compound to stimulate glucose uptake in cells, a key indicator of antidiabetic potential.
-
Cell Culture and Differentiation: L6 myoblasts are cultured and differentiated into myotubes.
-
Serum Starvation: The differentiated myotubes are serum-starved for a few hours.
-
Treatment: The cells are treated with different concentrations of the test compounds in the presence or absence of insulin.
-
Glucose Uptake Measurement: A fluorescently labeled glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is added to the cells and incubated for a short period.
-
Washing and Lysis: The cells are washed to remove extracellular 2-NBDG and then lysed.
-
Fluorescence Measurement: The fluorescence intensity of the cell lysate is measured using a fluorescence plate reader. The intensity is proportional to the amount of glucose taken up by the cells.
Conclusion and Future Directions
The available evidence suggests that both this compound and Luteolin-7-O-rutinoside possess promising antioxidant, anti-inflammatory, and antidiabetic properties. Luteolin-7-O-rutinoside has been more extensively studied, with clearer mechanistic insights into its antidiabetic effects through the AMPK pathway. Data on this compound is less abundant, with much of the research focusing on its aglycone, isoorientin.
A significant gap in the literature is the lack of direct, head-to-head comparative studies of these two specific rutinosides under the same experimental conditions. Such studies would be invaluable for discerning subtle but potentially significant differences in their potency and mechanisms of action.
For drug development professionals, while both compounds show therapeutic potential, the greater body of evidence for Luteolin-7-O-rutinoside may make it a more immediate candidate for further investigation. However, the unique structural features of this compound warrant further exploration, as it may offer a different pharmacokinetic profile or target specificity. Future research should focus on obtaining more quantitative data for this compound and conducting direct comparative studies to fully elucidate the structure-activity relationships and therapeutic potential of these closely related flavonoid glycosides.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Study of UGT Metabolism and Permeability of Orientin and Isoorientin, Two Active flavonoid C-glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. Isoorientin - Wikipedia [en.wikipedia.org]
- 12. In silico and in vitro studies of lupeol and iso-orientin as potential antidiabetic agents in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico and in vitro studies of lupeol and iso-orientin as potential antidiabetic agents in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoorientin-7-O-rutinoside vs. its Aglycone Isoorientin: A Comparative Guide to Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioavailability and metabolism of the flavonoid C-glycoside, Isoorientin-7-O-rutinoside, and its aglycone form, isoorientin (B1672268). Understanding the pharmacokinetic profiles of these compounds is crucial for evaluating their therapeutic potential and for the development of new drug candidates. While extensive data exists for isoorientin, research on its rutinoside form is less comprehensive. This guide summarizes the available experimental data for isoorientin and presents a predictive metabolic pathway for this compound based on established principles of flavonoid glycoside metabolism.
Executive Summary
Isoorientin, the aglycone, exhibits low oral bioavailability due to extensive first-pass metabolism. In contrast, its glycoside form, this compound, is likely to undergo initial deglycosylation by gut microbiota before the released isoorientin is absorbed and subsequently metabolized. This suggests that the bioavailability of isoorientin from the consumption of this compound is delayed and may be lower than direct administration of the aglycone, although the glycosylation may protect the molecule from degradation in the upper gastrointestinal tract.
Bioavailability and Pharmacokinetics
Isoorientin (Aglycone)
Studies in Sprague-Dawley rats have demonstrated that isoorientin has a low oral bioavailability of approximately 8.98 ± 1.07%.[1] Following oral administration, plasma concentrations of the parent compound are low, indicating rapid and extensive metabolism.[1]
Table 1: Pharmacokinetic Parameters of Isoorientin in Rats
| Parameter | Intravenous Administration (5, 10, or 15 mg/kg) | Oral Administration (150 mg/kg) |
| Terminal Half-life (t1/2) | 1.67 ± 1.32 - 2.07 ± 0.50 h[1] | - |
| Oral Bioavailability (F) | - | 8.98 ± 1.07%[1] |
Data presented as mean ± standard deviation.
Metabolism
Isoorientin (Aglycone)
The metabolism of isoorientin has been investigated in both in vivo and in vitro models.
Following oral administration in rats, isoorientin undergoes significant metabolism. The primary metabolite detected in plasma is isoorientin 3'- or 4'-O-sulfate.[1] In urine and feces, the parent drug along with three other metabolites have been identified.[1]
In vitro studies using human and rat liver microsomes have shown that isoorientin can be metabolized into monoglucuronides.[2] The UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, 1A8, 1A9, and 1A10 are primarily responsible for this glucuronidation.[2] Furthermore, isoorientin demonstrates the ability to be transported via passive diffusion in Caco-2 cell monolayers, suggesting it is relatively permeable.[2]
This compound (Glycoside)
It is highly probable that this compound is not directly absorbed in its intact form. The large and hydrophilic rutinoside sugar moiety would hinder its passive diffusion across the intestinal epithelium. Instead, it is expected to travel to the colon where it will be hydrolyzed by the gut microbiota. Bacterial enzymes, specifically β-glucosidases and rhamnosidases, would cleave the rutinoside group to release the aglycone, isoorientin. This liberated isoorientin would then be available for absorption and would subsequently follow the same metabolic pathways as orally administered isoorientin, including sulfation and glucuronidation in the liver.
Experimental Protocols
In Vivo Pharmacokinetic Study of Isoorientin in Rats[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing:
-
Intravenous (i.v.) administration of isoorientin at 5, 10, and 15 mg/kg.
-
Oral (p.o.) administration of isoorientin at 150 mg/kg.
-
-
Sample Collection: Blood samples were collected at various time points post-administration. Urine and feces were collected over 72 hours.
-
Analytical Method: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was used to quantify isoorientin and its metabolites in plasma, urine, and feces.
In Vitro Metabolism and Permeability of Isoorientin[2]
-
Metabolism:
-
Microsomes: Human liver microsomes (HLMs) and rat liver microsomes (RLMs) were used to investigate the metabolic profile.
-
UGT Isoforms: Recombinant human UGT isoforms were used to identify the specific enzymes involved in glucuronidation.
-
-
Permeability:
-
Cell Model: Caco-2 cell monolayers were used to assess the intestinal permeability of isoorientin.
-
Transport Mechanism: The apparent permeability was determined to understand the mechanism of transport.
-
Visualizations
Caption: Metabolic pathway of orally administered isoorientin.
Caption: Predicted metabolic pathway of this compound.
Caption: Experimental workflow for pharmacokinetic and metabolism studies.
References
- 1. Metabolism and plasma pharmacokinetics of isoorientin, a natural active ingredient, in Sprague-Dawley male rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Study of UGT Metabolism and Permeability of Orientin and Isoorientin, Two Active flavonoid C-glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC Methods for the Quantification of Isoorientin-7-O-rutinoside
For researchers, scientists, and drug development professionals engaged in the analysis of flavonoid glycosides, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that impacts throughput, sensitivity, and operational costs. This guide provides an objective comparison of HPLC and UPLC methods for the quantification of Isoorientin-7-O-rutinoside, a bioactive flavonoid with therapeutic potential. The information presented is supported by a synthesis of experimental data from various scientific sources to facilitate a comprehensive cross-validation understanding.
The Leap from HPLC to UPLC: A Fundamental Shift
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase within the analytical column and the corresponding operating pressures of the systems.[1] UPLC systems employ columns packed with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in conventional HPLC.[1] This smaller particle size leads to a dramatic improvement in chromatographic efficiency, resolution, and speed. To accommodate the increased backpressure generated by these densely packed columns, UPLC instruments are engineered to operate at much higher pressures (up to 15,000 psi) compared to standard HPLC systems (typically up to 6,000 psi).[1]
The transition from an established HPLC method to a UPLC method requires a systematic re-validation process to ensure that the performance of the new method meets the necessary criteria for accuracy, precision, and sensitivity.[1]
Experimental Protocols
Detailed methodologies for representative HPLC and UPLC analysis of this compound and similar flavonoid glycosides are outlined below. These protocols are based on established and validated methods found in scientific literature.
Sample Preparation (Applicable to both methods):
A standardized stock solution of this compound is prepared in a suitable solvent, such as methanol. A series of working standard solutions are then prepared by diluting the stock solution to create a calibration curve covering the desired concentration range. For the analysis of this compound in complex matrices, such as plant extracts, an appropriate extraction and clean-up procedure should be developed and validated. All solutions must be filtered through a 0.22 µm or 0.45 µm syringe filter prior to injection into the chromatography system to remove particulate matter.[1]
Table 1: Comparison of Typical HPLC and UPLC Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method |
| Instrument | Standard HPLC System with UV/PDA Detector | UPLC System with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20% B to 50% B over 30 minutes | 20% B to 50% B over 3 minutes |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temperature | 25 °C | 40 °C |
| Detection Wavelength | 350 nm | 350 nm |
| Injection Volume | 10 µL | 2 µL |
Performance Data: A Quantitative Comparison
The primary motivation for migrating from HPLC to UPLC is the significant enhancement in analytical performance. UPLC offers substantial improvements in analysis speed, resolution, and sensitivity, which translate to higher sample throughput and reduced operational costs.[1] The following table summarizes typical performance data for the analysis of flavonoid glycosides, providing a quantitative comparison between the two techniques.
Table 2: Comparison of Method Validation Parameters
| Performance Parameter | HPLC | UPLC / UHPLC | Advantage of UPLC |
| Retention Time | ~15 - 25 min | ~2 - 5 min | ~5-10x Faster |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Comparable |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.03 µg/mL | Higher Sensitivity |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.1 µg/mL | Higher Sensitivity |
| Precision (RSD%) | < 2% | < 1% | Improved Precision |
| Accuracy (Recovery %) | 98 - 102% | 98 - 102% | Comparable |
| Resolution (Rs) | > 1.5 | > 2.0 | Better Separation |
| Solvent Consumption per Run | ~30 mL | ~2.5 mL | Reduced Waste & Cost |
Cross-Validation Workflow
The process of transferring an analytical method from HPLC to UPLC necessitates a structured cross-validation workflow to ensure the integrity and comparability of the analytical results. This workflow involves geometric scaling of the method parameters, followed by a rigorous validation of the new UPLC method.
References
In-Silico Docking Analysis of Isoorientin-7-O-rutinoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in-silico docking studies of isoorientin (B1672268) and related flavonoid compounds with various protein targets. Due to a lack of available literature specifically detailing the in-silico docking of Isoorientin-7-O-rutinoside, this document presents data on the closely related compound, isoorientin (luteolin-6-C-glucoside), to offer valuable insights for computational drug discovery efforts. Qualitative findings for Luteolin-7-O-rutinoside are also included for a broader comparative context.
Target Proteins and Binding Affinities: A Comparative Look
In-silico molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule (ligand) to a protein (receptor). The binding affinity is often expressed as a docking score or binding energy, typically in kcal/mol. A more negative value generally indicates a stronger and more favorable interaction.
One study investigated the interaction of isoorientin with multiple proteins involved in diabetic pathways, revealing a range of binding affinities from -8.9 to -12.6 Kcal/mol[1]. Notably, the strongest interaction was observed with Glucose Transporter-4 (GLUT-4)[1]. Another study on Luteolin-7-O-rutinoside found it to have a favorable binding affinity to the Receptor Binding Domain of the Spike protein of SARS-CoV-2[2].
The following table summarizes the available in-silico docking data for isoorientin with its identified target proteins.
| Target Protein | Function | Ligand | Binding Affinity (kcal/mol) |
| Glucose Transporter-4 (GLUT-4) | Insulin-regulated glucose transporter | Isoorientin | -12.6[1] |
| Uncoupling Protein 2 (UCP2) | Mitochondrial proton carrier | Isoorientin | Not Specified |
| G-protein coupled receptor 40 (GPR40) | Free fatty acid receptor | Isoorientin | Not Specified |
| Glucose-6-phosphatase | Enzyme in gluconeogenesis | Isoorientin | Not Specified |
| Glycogen phosphorylase | Enzyme in glycogenolysis | Isoorientin | Not Specified |
| Aldose reductase | Enzyme in the polyol pathway | Isoorientin | Not Specified |
Disclaimer: The data presented above is for Isoorientin (luteolin-6-C-glucoside) and not this compound. This information is provided as a comparative reference due to the absence of specific docking data for the requested compound.
Experimental Protocols for In-Silico Docking
The following sections detail generalized methodologies for performing in-silico molecular docking studies with flavonoid compounds, based on commonly used software such as AutoDock Vina and Schrödinger Glide.
Molecular Docking Workflow using AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking. A typical workflow involves the following steps:
-
Protein and Ligand Preparation:
-
The 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added to the protein structure.
-
The 3D structure of the ligand (e.g., this compound) is obtained from a database like PubChem or generated using chemical drawing software.
-
The ligand's structure is optimized to its lowest energy conformation.
-
-
Grid Box Generation:
-
A 3D grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm.
-
-
Docking Simulation:
-
AutoDock Vina uses a Lamarckian genetic algorithm to explore different conformations and orientations of the ligand within the defined grid box.
-
The program calculates the binding energy for each pose, and the pose with the lowest binding energy is considered the most favorable.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose and the corresponding binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
-
Molecular Docking Workflow using Schrödinger Glide
Schrödinger's Glide is a powerful commercial software suite for molecular docking that offers different levels of precision (High Throughput Virtual Screening, Standard Precision, and Extra Precision).
-
Protein Preparation:
-
The "Protein Preparation Wizard" in Maestro is used to prepare the protein structure. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and optimizing the hydrogen bond network.
-
A receptor grid is generated, defining the active site for docking.
-
-
Ligand Preparation:
-
The "LigPrep" tool is used to prepare the ligand. This involves generating various tautomers, stereoisomers, and ionization states of the molecule and performing a geometry optimization.
-
-
Ligand Docking:
-
The prepared ligand is docked into the receptor grid using the desired precision mode (e.g., SP or XP).
-
Glide samples different ligand conformations and orientations and scores them based on a proprietary scoring function.
-
-
Post-Docking Analysis:
-
The results are analyzed to identify the best-docked poses and their GlideScores.
-
The interactions between the ligand and the protein are visualized and analyzed in detail.
-
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the signaling pathways in which the target proteins are involved is crucial for elucidating the potential mechanism of action of a ligand. Furthermore, visualizing the experimental workflow provides a clear overview of the in-silico drug discovery process.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell growth, proliferation, survival, and metabolism. Isoorientin has been shown to activate the Nrf2 pathway through PI3K/Akt signaling, suggesting its potential role in modulating this pathway.
Caption: PI3K/Akt signaling pathway and potential modulation by Isoorientin.
Bcl-2 Family Apoptosis Pathway
The Bcl-2 family of proteins are key regulators of the intrinsic apoptosis pathway. Some flavonoids have been shown to interact with Bcl-2 family proteins, suggesting a potential mechanism for inducing apoptosis in cancer cells.
References
Unraveling the Anticancer Potential of Isoorientin-7-O-rutinoside: A Comparative Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of Isoorientin-7-O-rutinoside and related flavonoid compounds in cancer cells. Due to the limited specific research on this compound, this document leverages the extensive studies on its aglycone, Luteolin, and its core structure, Isoorientin (Luteolin-6-C-glucoside), to infer its potential anticancer activities. This guide presents available quantitative data, detailed experimental protocols for key assays, and visual representations of the primary signaling pathways involved.
Introduction: Distinguishing Isoorientin and Its 7-O-rutinoside Derivative
Isoorientin, a naturally occurring flavonoid, is the 6-C-glucoside of Luteolin. The compound of interest, this compound, is a glycosidic derivative of Isoorientin where a rutinose molecule (a disaccharide composed of rhamnose and glucose) is attached at the 7-hydroxyl position. This structural difference is significant, as the addition of the bulky rutinoside group can influence the compound's solubility, bioavailability, and interaction with cellular targets, potentially altering its biological activity compared to the more extensively studied Isoorientin. While research on this compound is nascent, the known anticancer effects of Isoorientin and Luteolin provide a strong foundation for understanding its potential mechanisms.
Comparative Cytotoxicity of Luteolin and Its Glycosides
The cytotoxic effects of flavonoids are crucial for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the available IC50 values for Luteolin and its related glycosides across various cancer cell lines. It is important to note the current absence of published IC50 values specifically for this compound in cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Luteolin | GLC4 | Lung Cancer | 40.9 | [1] |
| COLO 320 | Colon Cancer | 32.5 | [1] | |
| MDA-MB-231 | Breast Cancer | 14.91 ± 5.77 | [2][3] | |
| MCF-7 | Breast Cancer | 29.28 ± 11.85 | [2][3] | |
| Luteolin-7-O-glucoside | - | - | Similar to Luteolin | [1] |
| RAW 264.7 | Macrophage | >10 (non-cytotoxic at tested concentrations) | [4][5] | |
| Isoorientin | PANC-1 | Pancreatic Cancer | Not specified, but shown to inhibit survival | [6] |
| PATU-8988 | Pancreatic Cancer | Not specified, but shown to inhibit survival | [6] | |
| This compound | - | - | Data not available | - |
Confirmed Mechanisms of Action of the Isoorientin Core Structure
Studies on Isoorientin reveal a multi-targeted approach to cancer therapy, primarily through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Induction of Apoptosis
Isoorientin has been shown to induce programmed cell death in various cancer cell lines. This is achieved through the modulation of several pro- and anti-apoptotic proteins. A key mechanism is the increase in the Bax/Bcl-2 ratio, which leads to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.
Cell Cycle Arrest
The proliferation of cancer cells is often linked to dysregulation of the cell cycle. Isoorientin has been observed to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby preventing cancer cells from dividing and proliferating.
Modulation of Key Signaling Pathways
The anticancer effects of Isoorientin are mediated by its influence on critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.
-
PI3K/Akt Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Isoorientin has been shown to inhibit the phosphorylation of Akt, thereby downregulating this pro-survival pathway.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cancer. Isoorientin has been found to modulate this pathway, often by activating the pro-apoptotic JNK and p38 kinases while inhibiting the pro-proliferative ERK kinase.
-
AMPK Pathway: The AMP-activated protein kinase (AMPK) is a key energy sensor and its activation can lead to the inhibition of cancer cell growth. Isoorientin has been shown to activate the AMPK signaling pathway, contributing to its anticancer effects.[6]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanisms of action of flavonoid compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by the Isoorientin core structure and a typical experimental workflow for its investigation.
Caption: Experimental workflow for investigating the anticancer effects of this compound.
Caption: Key signaling pathways modulated by the Isoorientin core structure in cancer cells.
Conclusion and Future Directions
The available evidence strongly suggests that the Isoorientin core structure possesses significant anticancer properties by inducing apoptosis, causing cell cycle arrest, and modulating the PI3K/Akt, MAPK, and AMPK signaling pathways. While specific experimental data for this compound is currently lacking, its structural similarity to Isoorientin and other bioactive flavonoids makes it a promising candidate for further investigation.
The presence of the rutinoside moiety may impact its efficacy, and future research should focus on:
-
Directly evaluating the cytotoxicity of this compound across a panel of cancer cell lines to determine its IC50 values.
-
Conducting mechanistic studies to confirm if it modulates the same signaling pathways as Isoorientin.
-
Performing comparative studies to directly assess the differences in anticancer activity between Isoorientin, this compound, and Luteolin.
Such studies are crucial to fully elucidate the therapeutic potential of this compound and to guide its development as a potential novel anticancer agent.
References
The Pivotal Role of Solvent Selection in the Extraction of Isoorientin-7-O-rutinoside: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. This guide provides a comprehensive comparison of the extraction efficiency of Isoorientin-7-O-rutinoside, a flavonoid glycoside with significant therapeutic potential, using various solvents. By presenting supporting experimental data and detailed protocols, this document aims to facilitate informed decisions in designing effective extraction strategies.
The choice of solvent is a fundamental parameter that significantly influences the yield and purity of the extracted phytochemicals. For flavonoid glycosides like this compound, which possess both polar (sugar moiety) and less polar (aglycone) parts, the polarity of the solvent plays a crucial role in its solubilization and subsequent extraction from the plant matrix. This guide will delve into the effectiveness of commonly used solvents, providing a quantitative comparison to aid in the optimization of extraction processes.
While direct comparative studies on the extraction of this compound are limited, data on the closely related compound, isoorientin (B1672268), serves as a valuable proxy due to their structural similarity. The extraction behavior of isoorientin is expected to closely mirror that of its rutinoside derivative.
Quantitative Comparison of Extraction Efficiency
The following table summarizes the extraction yields of isoorientin from various plant sources using different solvents, as reported in scientific literature. This data provides a quantitative basis for comparing the efficiency of these solvents.
| Plant Material | Solvent | Extraction Method | Isoorientin Yield | Reference |
| Gentiana olivieri (Leaves) | Methanol (B129727) | Not specified | 3.70% | [1] |
| Gentiana olivieri (Flowers) | Methanol | Not specified | 3.28% | [1] |
| Gentiana gelida (Flowers) | Methanol | Not specified | 3.52% | [1] |
| Gentiana asclepiadea (Leaves) | Methanol | Not specified | 3.07% | [1] |
| Gentiana cruciata (Leaves) | Methanol | Not specified | 2.27% | [1] |
| Passion Fruit Peel (Purple) | Ethanol (B145695) | Not specified | 75.14 ± 3.32 mg/kg | [2] |
| Vaccinium bracteatum (Leaves) | 50% Methanol | Sonication | 3.45 mg/g | [3] |
Note: The data for Gentiana species represent the percentage of isoorientin in the dried plant material. The data for passion fruit peel is presented in mg of isoorientin per kg of dried peel. The data for Vaccinium bracteatum is in mg per gram of the extract.
From the available data, methanolic and ethanolic solutions appear to be effective in extracting isoorientin. The high yields obtained with methanol from Gentiana species highlight its efficacy for this class of compounds.[1] Ethanol also demonstrates good extraction capability, as seen with passion fruit peel.[2] The use of aqueous methanol (50%) in the extraction from Vaccinium bracteatum suggests that the addition of water can enhance the extraction of these polar glycosides.[3]
Experimental Protocols
To ensure the reproducibility and adaptation of these findings, detailed experimental methodologies from the cited studies are provided below.
Protocol 1: Extraction of Isoorientin from Gentiana Species
-
Plant Material: Dried and powdered leaves, flowers, and stems of various Gentiana species.
-
Solvent: Methanol.
-
Extraction Procedure: The exact extraction procedure was not detailed in the summary, but typically involves maceration, sonication, or reflux extraction of the powdered plant material with the solvent.
-
Analysis: The quantification of isoorientin in the extracts was performed using High-Performance Liquid Chromatography (HPLC).
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Detection: UV detector.
-
Quantification: An external standard of isoorientin was used to create a calibration curve for quantification.[1]
-
Protocol 2: Extraction of Isoorientin from Passion Fruit Peel
-
Plant Material: Dried and powdered peel of passion fruit (Passiflora edulis).
-
Solvent: Ethanol.
-
Extraction Procedure: The specific extraction method was not detailed in the summary. Common methods include maceration or ultrasound-assisted extraction.
-
Analysis: The isoorientin content was quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Detection: Mass Spectrometer.
-
Quantification: A validated HPLC-MS method was used for the accurate quantification of isoorientin.[2]
-
Protocol 3: Extraction of Isoorientin from Vaccinium bracteatum Leaves
-
Plant Material: Dried and powdered leaves of Vaccinium bracteatum.
-
Solvent: 50% Methanol in water.
-
Extraction Procedure:
-
The powdered leaf material was dissolved in 50% methanol.
-
The mixture was sonicated for 10 minutes at room temperature.
-
The resulting solution was filtered through a 0.45 µm syringe filter before HPLC analysis.[3]
-
-
Analysis: Quantification was carried out using a validated HPLC method with a Photodiode Array (PDA) detector.
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of methanol and 0.01% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector.[3]
-
Visualizing the Extraction and Analysis Workflow
To provide a clear overview of the typical process for comparing solvent extraction efficiency, the following workflow diagram is presented.
Caption: Experimental workflow for comparing the efficiency of different solvents for this compound extraction.
Conclusion
The selection of an appropriate solvent is a critical determinant in the successful extraction of this compound from plant matrices. The compiled data, primarily from studies on the closely related compound isoorientin, strongly suggests that polar solvents, particularly methanol and ethanol, and their aqueous mixtures, are highly effective. Methanol has been shown to yield high percentages of isoorientin from Gentiana species, while ethanol is effective for its extraction from passion fruit peel. The use of 50% methanol also proved efficient for extracting isoorientin from Vaccinium bracteatum leaves, indicating the potential benefits of aqueous solvent systems.
For researchers and drug development professionals, these findings provide a solid foundation for selecting an initial solvent system for the extraction of this compound. Further optimization of extraction parameters such as temperature, time, and solvent-to-solid ratio, based on the specific plant material, is recommended to maximize the extraction yield. The detailed protocols and the workflow diagram provided in this guide are intended to support the development of robust and efficient extraction processes for this promising bioactive compound.
References
Head-to-head comparison of Isoorientin-7-O-rutinoside and other flavonoids in neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Flavonoids, a class of polyphenolic compounds found abundantly in plants, have emerged as promising candidates due to their potent antioxidant, anti-inflammatory, and neuroprotective properties. This guide provides an objective, data-driven comparison of the neuroprotective effects of Isoorientin (B1672268) and other key flavonoid glycosides, including Rutin (B1680289) (a Quercetin (B1663063) glycoside), Luteolin-7-O-glucoside, and an Apigenin glycoside.
A Note on Nomenclature: Direct experimental data on Isoorientin-7-O-rutinoside is limited in the current body of literature. This guide will therefore focus on its parent C-glycoside, Isoorientin (ISO) , for which robust neuroprotection data is available. This comparison will draw parallels with other relevant flavonoid glycosides to provide a comprehensive overview for researchers.
Quantitative Performance in Neuroprotection
The following table summarizes the neuroprotective effects of Isoorientin and comparator flavonoid glycosides based on key experimental outcomes.
| Flavonoid | Experimental Model | Neurotoxic Insult | Key Quantitative Outcomes | Reference(s) |
| Isoorientin (ISO) | Mouse Microglia (BV2, SIM-A9) | Lipopolysaccharide (LPS) | - Significantly inhibited TNF-α (p < 0.01) and NO (p < 0.001) production. - Significantly inhibited COX-2 expression (p < 0.01). | [1] |
| Isoorientin (ISO) | Human Neuroblastoma (SH-SY5Y) & Microglia (SIM-A9) Co-culture | Lipopolysaccharide (LPS) | - Prevented the LPS-induced inhibition of SH-SY5Y cell viability. - Increased expression of Brain-Derived Neurotrophic Factor (BDNF). | [1] |
| Rutin (Quercetin-3-O-rutinoside) | Rat Pheochromocytoma (PC-12) | 6-hydroxydopamine (6-OHDA) | - Significantly increased Catalase, SOD, and Glutathione Peroxidase levels. - Pretreatment (10-100 µM) significantly increased cell viability vs. 6-OHDA alone (p < 0.05). | [2][3] |
| Luteolin-7-O-glucoside | Human Neuroblastoma (SH-SY5Y) | 6-hydroxydopamine (6-OHDA) | - 1 µM and 0.1 µM concentrations significantly increased cell viability after 24h. - Prevented mitochondrial membrane depolarization. - Decreased Caspase-3 activity. | [4][5] |
| Luteolin-7-O-glucoside | Mouse Macrophage (RAW264.7) | Lipopolysaccharide (LPS) | - 1 µM and 0.1 µM concentrations decreased TNF-α levels. - 0.1 µM concentration increased anti-inflammatory IL-10 levels. | [4][5] |
| Apigenin Glycoside (APG) | Rat Cortical Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | - Reduced LDH release and apoptotic cell proportion. - Increased cell viability. | [6][7] |
| Apigenin Glycoside (APG) | C57B6 Mice & SD Rats | Cerebral Ischemia/Reperfusion | - 50 mg/kg or 100 mg/kg doses improved neurological scores. - Reduced infarct volume. | [8] |
Mechanisms of Action: A Focus on Signaling Pathways
Flavonoids exert their neuroprotective effects by modulating complex intracellular signaling cascades. While many pathways are involved, the Nrf2 antioxidant response and the NF-κB inflammatory pathway are common targets.
1. Isoorientin (ISO): A Multi-Pathway Modulator
Isoorientin demonstrates a potent ability to simultaneously suppress neuroinflammation and bolster endogenous antioxidant defenses. In microglia, it inhibits the production of inflammatory mediators like TNF-α and NO by downregulating the NF-κB pathway.[1] Concurrently, it activates the Nrf2/HO-1 signaling cascade, a master regulator of antioxidant gene expression.[1] Studies also indicate that ISO's neuroprotective effects against toxins like 6-OHDA are mediated through the activation of the AMPK/AKT/Nrf2 signaling pathway.[9] A key mechanism for ISO is its role as a substrate-competitive inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a protein implicated in neuroinflammation.[1] By inhibiting GSK3β, ISO prevents the activation of inflammatory pathways.[1]
2. Rutin (Quercetin-3-O-rutinoside): Potent Antioxidant Enzyme Activation
Rutin, a glycoside of quercetin, exerts significant neuroprotection primarily by enhancing the activity of crucial antioxidant enzymes.[2] In cellular models of Parkinson's disease using 6-OHDA, rutin pretreatment leads to a marked increase in the levels of Catalase, Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx).[2][3] This upregulation of the cell's primary defense against reactive oxygen species (ROS) helps mitigate oxidative damage and prevent neuronal death.[2] The neuroprotective effects of its aglycone, quercetin, are well-documented to involve the activation of the Nrf2 pathway, suggesting a similar mechanism for rutin.[10][11]
3. Luteolin-7-O-glucoside: Mitochondrial Protection and Anti-inflammatory Action
Luteolin-7-O-glucoside demonstrates strong neuroprotective potential by targeting mitochondrial integrity and modulating inflammatory responses.[4] In 6-OHDA-induced neurotoxicity, it prevents the collapse of the mitochondrial membrane potential, a critical step in the apoptotic cascade.[4][5] This is complemented by a reduction in the activity of Caspase-3, a key executioner of apoptosis.[4][5] Furthermore, in immune cells, it effectively reduces the secretion of the pro-inflammatory cytokine TNF-α while promoting the release of the anti-inflammatory cytokine IL-10.[5]
4. Apigenin Glycoside (APG): Nrf2 Activation via GSK-3β Phosphorylation
Similar to Isoorientin, the neuroprotective action of Apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside (APG) is linked to the GSK-3β/Nrf2 signaling axis.[6][7] Studies on ischemic stroke models show that APG treatment leads to the phosphorylation (inhibition) of GSK-3β.[6][12] This action facilitates the nuclear translocation of Nrf2, thereby activating the antioxidant response element (ARE) and upregulating the expression of cytoprotective genes.[6][12] This mechanism has been shown to be crucial for its ability to reduce infarct volume and improve neurological outcomes following ischemic injury.[8][12]
Experimental Protocols
Reproducibility is paramount in scientific research. Provided below are standardized methodologies for key in vitro neuroprotection assays cited in this guide.
1. Cell Culture and Neurotoxicity Induction (PC-12 Model)
-
Cell Line: PC-12 (rat pheochromocytoma) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.
-
Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.
-
Pretreatment: Treat cells with various concentrations of the test flavonoid (e.g., 1, 10, 50, 100 µM) or vehicle control for a specified duration (e.g., 8 hours).
-
Induction of Neurotoxicity: Following pretreatment, add the neurotoxin 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM to all wells except the control group. Incubate for an additional 24 hours.
2. Cell Viability Assessment (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells via the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
-
Procedure:
-
After the 24-hour incubation with 6-OHDA, remove the culture medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
3. Measurement of Inflammatory Markers (Griess Assay for Nitric Oxide)
-
Principle: A colorimetric assay that detects nitrite (B80452) (NO₂⁻), a stable product of nitric oxide (NO), in the cell culture supernatant.
-
Procedure:
-
Culture microglia cells (e.g., BV2) in a 96-well plate.
-
Pretreat cells with the test flavonoid for 1-2 hours.
-
Stimulate with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
4. Western Blot Analysis for Protein Expression
-
Principle: Detects specific proteins in a sample to quantify changes in their expression or activation state (e.g., phosphorylation).
-
Procedure:
-
Culture and treat cells (e.g., SH-SY5Y) in 6-well plates.
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per sample via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-p-GSK3β, anti-NF-κB p65, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band density using software like ImageJ and normalize to a loading control (e.g., β-actin).
-
References
- 1. Neuroprotection of isoorientin against microglia activation induced by lipopolysaccharide via regulating GSK3β, NF-κb and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of quercetin glycosides, rutin, and isoquercetrin against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in rat pheochromocytoma (PC-12) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apigenin-7-O-β-D-(-6”-p-coumaroyl)-glucopyranoside treatment elicits a neuroprotective effect through GSK-3β phosphorylation-mediated Nrf2 activation | Aging [aging-us.com]
- 7. Apigenin-7- O- β-D-(-6"- p-coumaroyl)-glucopyranoside treatment elicits a neuroprotective effect through GSK-3β phosphorylation-mediated Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apigenin-7-O-β-D-(-6''-p-coumaroyl)-Glucopyranoside Treatment Elicits Neuroprotective Effect against Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoorientin exerts a protective effect against 6-OHDA-induced neurotoxicity by activating the AMPK/AKT/Nrf2 signalling pathway. | Semantic Scholar [semanticscholar.org]
- 10. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action [mdpi.com]
- 12. Apigenin-7-O-β-D-(-6”-p-coumaroyl)-glucopyranoside treatment elicits a neuroprotective effect through GSK-3β phosphorylation-mediated Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Commercial Isoorientin-7-O-rutinoside Standards
Understanding the Standard: Isoorientin-7-O-rutinoside
This compound, also known as Wyomin, is a flavonoid found in various plants, including barley.[1] Its complex structure necessitates a multi-pronged analytical approach for comprehensive purity assessment. The primary methods for this validation are High-Performance Liquid Chromatography (HPLC) for quantitative purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Comparative Purity Analysis: A Hypothetical Overview
While specific data from head-to-head comparisons of commercial this compound standards is scarce in published literature, researchers can generate their own comparative data. The following table illustrates how such data could be presented after analyzing standards from different suppliers.
Table 1: Hypothetical Purity Analysis of Commercial this compound Standards
| Supplier | Lot Number | Stated Purity (%) | HPLC Purity (%) (at 280 nm) | Water Content (%) (Karl Fischer) | Residual Solvents (%) (GC-HS) | Identity Confirmation (NMR) | Notes on Impurities (LC-MS) |
| Supplier A | A12345 | ≥98 | 98.5 | 1.2 | <0.1 | Conforms to structure | Minor peak at m/z [value] detected |
| Supplier B | B67890 | ≥99 | 99.2 | 0.8 | <0.1 | Conforms to structure | No significant impurities detected |
| Supplier C | C13579 | ≥98 | 97.8 | 1.5 | 0.2 (Acetone) | Conforms to structure | Isomeric impurity suspected |
This table is for illustrative purposes only. Actual results will vary depending on the specific product and lot.
Experimental Protocols for Purity Validation
To ensure the accuracy and reliability of experimental results, it is crucial to employ well-defined analytical methods. The following are detailed protocols for the validation of this compound purity.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the percentage purity of the this compound standard by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-30% B
-
25-30 min: 30-50% B
-
30-35 min: 50-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm and 330 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in methanol (B129727) to a final concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful technique for detecting and tentatively identifying impurities that may not be resolved or detected by HPLC-UV.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF, or Triple Quadrupole, TQ).
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
LC Conditions: Same as the HPLC method described above.
-
MS Parameters:
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
-
Data Analysis: The mass-to-charge ratio (m/z) of any observed impurity peaks can be used to hypothesize their elemental composition and potential structure, especially when compared to known related compounds or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is essential for confirming the chemical structure of the this compound standard and identifying any structurally related impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated methanol (CD3OD) or dimethyl sulfoxide (B87167) (DMSO-d6).
-
Experiments:
-
¹H NMR: To observe the proton signals and their couplings.
-
¹³C NMR: To observe the carbon signals.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the glycosylation positions.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the standard in 0.5-0.7 mL of the deuterated solvent.
-
Data Analysis: The obtained spectra should be compared with published data for this compound to confirm its identity and structural integrity. Any significant unassigned signals may indicate the presence of impurities.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the experimental validation process.
References
Safety Operating Guide
Personal protective equipment for handling Isoorientin-7-O-rutinoside
Essential Safety and Handling Guide for Isoorientin-7-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Standard laboratory PPE is recommended to minimize exposure and ensure safety. A summary of recommended PPE is provided in the table below.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Standard laboratory grade. Change gloves if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from dust particles. |
| Body Protection | Laboratory Coat | To protect skin and clothing from spills. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If weighing large quantities of powder, a dust mask may be used as a precaution. |
Operational Plan: Handling this compound
1. Preparation and Weighing:
-
Before handling, ensure the work area is clean and uncluttered.
-
Wear all required PPE as listed in the table above.
-
When weighing the powdered compound, perform the task in a chemical fume hood or on a bench with good ventilation to avoid inhalation of any fine particles.
-
Use a spatula to handle the powder and avoid generating dust.
2. Dissolving the Compound:
-
Consult the product's technical data sheet for solubility information. Isoorientin is slightly soluble in DMSO and Methanol[2].
-
Add the solvent to the weighed powder slowly to avoid splashing.
-
If necessary, use a vortex mixer or sonicator to aid dissolution.
3. Experimental Use:
-
Handle all solutions containing this compound with the same care as the powdered form.
-
Avoid direct contact with skin and eyes.
-
In case of accidental contact, follow the first aid measures outlined in the SDS for Isoorientin:
-
After inhalation: Supply fresh air; consult a doctor in case of complaints[1][2].
-
After skin contact: Generally, the product does not irritate the skin. Wash with soap and water[1][2].
-
After eye contact: Rinse opened eye for several minutes under running water[1][2].
-
After swallowing: If symptoms persist, consult a doctor[1][2].
-
Disposal Plan
As this compound is considered a non-hazardous biochemical, disposal is straightforward but should be conducted in accordance with local regulations.
1. Solid Waste:
-
Uncontaminated solid this compound can be disposed of in the regular trash[3][4].
-
Contaminated materials (e.g., weighing paper, gloves, pipette tips) should also be disposed of in the regular laboratory trash, unless contaminated with a hazardous substance.
2. Liquid Waste:
-
Small quantities of solutions of this compound in non-hazardous solvents (e.g., water, ethanol) may be permissible to be flushed down the sanitary sewer with copious amounts of water, subject to local regulations[5][6].
-
Solutions in more hazardous solvents (e.g., DMSO) should be collected in a designated non-hazardous waste container and disposed of through your institution's chemical waste program.
-
Never dispose of liquid waste in dumpsters[5].
3. Empty Containers:
-
Empty containers should be rinsed with a suitable solvent. The rinsate should be disposed of as liquid waste.
-
Once clean, the container labels should be defaced, and the container can be disposed of in the regular trash or recycled[5].
Visual Workflow for Handling and Disposal
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
